Methyl 3-cyano-1H-indole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyano-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCVEVNRZWNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463339 | |
| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443144-24-9 | |
| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that serves as a crucial building block in medicinal and organic chemistry.[1] With the CAS number 443144-24-9, this compound has garnered interest for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and an exploration of its biological significance and potential mechanisms of action.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It is characterized by the presence of a cyano group at the 3-position and a methyl carboxylate group at the 7-position of the indole scaffold, which imparts unique chemical and biological properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 443144-24-9 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Density | ~1.33 g/cm³ | [1] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Note: Specific melting and boiling points are not consistently reported in the literature; however, related indole carboxylates have melting points in the range of 208–259°C.[1]
Spectroscopic Data
Characterization of this compound is typically achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Peaks/Signals | Reference |
| ¹H NMR | Ester methyl protons (~3.9 ppm) | [1] |
| ¹³C NMR | Cyano carbon (~115 ppm) | [1] |
| IR Spectroscopy | C≡N stretch (~2200 cm⁻¹), C=O stretch (~1700 cm⁻¹) | [1] |
| Mass Spectrometry | [M+H]⁺ at m/z 201.06586 (predicted) | [2] |
Experimental Protocols
Synthesis
A common synthetic route to this compound involves the cyanation of a brominated indole intermediate followed by esterification.
Experimental Protocol: Synthesis via Cyanation and Esterification
-
Bromination: A suitable indole precursor, such as methyl 1H-indole-7-carboxylate, is subjected to bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile).
-
Cyanation: The resulting 3-bromoindole derivative undergoes a metal-mediated cyanation reaction. A notable method involves heating the brominated intermediate with copper(I) cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 100–140°C for 3–24 hours.[1] This Ullmann-type coupling reaction substitutes the bromide with a cyano group.
-
Esterification (if starting from the carboxylic acid): If the precursor is 3-cyano-1H-indole-7-carboxylic acid, esterification is performed using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or with a coupling agent such as thionyl chloride (SOCl₂).[1]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.
Characterization Workflow
The following workflow outlines the standard procedure for the characterization of the synthesized compound.
Caption: Experimental workflow for synthesis and characterization.
Biological Activity and Signaling Pathways
This compound has been identified as a compound of interest due to its diverse biological activities. It is reported to have potential as an anticancer, antiviral, and anti-inflammatory agent.[1]
Anticancer Activity and Potential Mechanism
Studies have indicated that this compound can induce apoptosis in various cancer cell lines.[1] While the precise molecular targets are still under investigation, the broader class of indole compounds has been shown to modulate key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer. Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to decreased cell growth and induction of apoptosis.
Although direct experimental evidence for this compound is pending, a plausible mechanism of its anticancer action could involve the inhibition of the PI3K/Akt/mTOR pathway.
Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR pathway.
Applications in Research and Drug Development
The unique structure of this compound, featuring both an ester and a nitrile group, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] It serves as a direct precursor to 3-cyano-1H-indole-7-carboxylic acid, a key intermediate in various synthetic pathways.[1] Its potential to modulate critical cellular signaling pathways makes it an attractive scaffold for the development of novel therapeutic agents, particularly in oncology and immunology.
Safety Information
This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound, as it may cause skin, eye, and respiratory irritation.[1]
Conclusion
This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its versatile chemical nature and diverse biological activities warrant further investigation to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers and scientists working with this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-cyano-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-cyano-1H-indole-7-carboxylate, a key building block in medicinal chemistry. This document outlines the primary synthetic routes, detailed theoretical experimental protocols, and expected characterization data for this compound.
Compound Overview
This compound (CAS Number: 443144-24-9) is a valuable intermediate in the synthesis of complex, biologically active molecules.[1] Its structure, featuring both a reactive cyano group and a methyl ester on the indole scaffold, allows for diverse chemical modifications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |
| Molecular Weight | 200.19 g/mol | [1][2] |
| Monoisotopic Mass | 200.05858 Da | |
| Physical Form | Solid | [3] |
| Predicted Density | ~1.33 g/cm³ | [1] |
| Storage | Store at room temperature in a dry, sealed container. | [1][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. The most common strategy involves the initial synthesis of the precursor, 3-cyano-1H-indole-7-carboxylic acid, followed by its esterification.
Synthesis of 3-cyano-1H-indole-7-carboxylic Acid
A plausible and effective route for the synthesis of the carboxylic acid precursor is the halogenation-cyanation pathway. This method begins with the bromination of an indole-7-carboxylate ester at the 3-position, followed by a metal-mediated cyanation.
Workflow for the Synthesis of 3-cyano-1H-indole-7-carboxylic Acid
Caption: Synthetic workflow for 3-cyano-1H-indole-7-carboxylic acid.
Step 1: Bromination of Ethyl 1H-indole-7-carboxylate
-
Dissolve Ethyl 1H-indole-7-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) or bromine (Br₂) in the same solvent to the cooled solution.
-
Stir the reaction mixture at 0-25 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 3-bromo-1H-indole-7-carboxylate.
Step 2: Cyanation of Ethyl 3-bromo-1H-indole-7-carboxylate
-
In a reaction vessel, combine Ethyl 3-bromo-1H-indole-7-carboxylate and copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP).[1]
-
Heat the mixture to 100-140 °C and stir for 3-24 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an organic solvent, wash thoroughly with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl 3-cyano-1H-indole-7-carboxylate.
Step 3: Hydrolysis to 3-cyano-1H-indole-7-carboxylic acid
-
Dissolve the purified Ethyl 3-cyano-1H-indole-7-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide (NaOH) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Esterification to this compound
The final step is the esterification of 3-cyano-1H-indole-7-carboxylic acid to its methyl ester. This is typically achieved through a Fischer-Speier esterification using methanol in the presence of an acid catalyst.[1]
Workflow for the Esterification of 3-cyano-1H-indole-7-carboxylic acid
Caption: Esterification of 3-cyano-1H-indole-7-carboxylic acid.
-
Suspend 3-cyano-1H-indole-7-carboxylic acid in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) to the suspension.[1]
-
Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data for this compound based on predictions and data from similar indole derivatives.
| Technique | Expected Data |
| ¹H NMR | ~3.9 ppm (s, 3H, -OCH₃) , signals for aromatic protons |
| ¹³C NMR | ~115 ppm (-C≡N) , signal for ester carbonyl, signals for aromatic and indole ring carbons |
| IR Spectroscopy | ~2200 cm⁻¹ (C≡N stretch) , ~1700 cm⁻¹ (C=O stretch) |
| Mass Spectrometry | [M+H]⁺ at m/z 201.06586 , [M]⁺ at m/z 200.05803 |
| Melting Point | Expected to be a solid at room temperature. A related isomer, Methyl 3-cyano-1H-indole-4-carboxylate, has a melting point of >140 °C (dec.). |
Disclaimer: The experimental protocols and characterization data provided in this guide are based on established chemical principles and data from related compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific experimental setup.
References
Navigating the Spectroscopic Landscape of Methyl 3-cyano-1H-indole-7-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for methyl 3-cyano-1H-indole-7-carboxylate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the ¹H and ¹³C NMR spectral data, experimental protocols, and structural visualization of this compound.
Core Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity |
| H1 | ~11.5 - 12.5 | br s |
| H2 | ~8.3 - 8.5 | s |
| H4 | ~7.9 - 8.1 | d |
| H5 | ~7.2 - 7.4 | t |
| H6 | ~7.7 - 7.9 | d |
| OCH₃ | ~3.9 - 4.1 | s |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| C2 | ~135 - 137 |
| C3 | ~95 - 97 |
| C3a | ~130 - 132 |
| C4 | ~122 - 124 |
| C5 | ~124 - 126 |
| C6 | ~120 - 122 |
| C7 | ~128 - 130 |
| C7a | ~138 - 140 |
| C=O | ~165 - 167 |
| CN | ~115 - 117 |
| OCH₃ | ~52 - 54 |
Experimental Protocols
The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives, adaptable for this compound.
Sample Preparation:
-
Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often suitable for indole derivatives due to its high polarity.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak.
Structural Visualization
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR correlation.
Spectroscopic Analysis of Methyl 3-cyano-1H-indole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyano-1H-indole-7-carboxylate is a key heterocyclic compound, serving as a versatile building block in the synthesis of various biologically active molecules. Its unique structure, featuring an indole scaffold substituted with both a cyano and a methyl carboxylate group, makes it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth analysis of its spectroscopic properties, offering a summary of its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented, alongside visualizations of a potential biological signaling pathway and an experimental workflow to support researchers in their laboratory endeavors.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It is advisable to store this compound in a dry, sealed container at room temperature to ensure its stability.[1]
| Property | Value |
| CAS Number | 443144-24-9[1] |
| Molecular Formula | C₁₁H₈N₂O₂[1] |
| Molecular Weight | 200.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| Physical Form | Solid |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the indole ring, the methyl ester protons, and the N-H proton of the indole. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~8.2 (broad singlet) | bs |
| Aromatic C-H | ~7.3 - 7.8 (multiplet) | m |
| Methyl Ester (-OCH₃) | ~3.9 (singlet) | s |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for analysis.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the cyano and carbonyl carbons will be indicated by signals in the characteristic downfield regions of the spectrum.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic C | ~110 - 140 |
| Cyano (C≡N) | ~115 |
| Methyl Ester (-OCH₃) | ~52 |
| Indole C3 | ~87 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic stretching frequencies are reported in wavenumbers (cm⁻¹).
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | ~3300 - 3400 |
| C≡N Stretch | ~2220 |
| C=O Stretch (Ester) | ~1700 |
| C=C Stretch (Aromatic) | ~1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) under positive ion electrospray ionization (ESI+) would correspond to the protonated molecule [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 201.0659 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyanation of a halogenated indole precursor.
Materials:
-
Methyl 3-bromo-1H-indole-7-carboxylate
-
Copper(I) cyanide (CuCN)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-bromo-1H-indole-7-carboxylate in NMP.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to 120-140°C and stir for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicity, and integration.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound, either as a thin film on a salt plate (if soluble in a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI).
-
Acquire the mass spectrum in the desired mass range to observe the molecular ion peak.
Visualization of Workflow and Potential Biological Pathway
To aid in the understanding of the experimental process and the potential biological relevance of indole derivatives, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Potential signaling pathway modulated by indole derivatives in drug discovery.[2]
References
The Chemical Reactivity of the Cyano Group in Indole-7-Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a cyano group, a versatile functional handle, onto this scaffold significantly broadens its synthetic utility. This technical guide focuses on the chemical reactivity of the cyano group specifically within indole-7-carboxylates, a class of compounds with growing importance in the development of novel therapeutics. The presence of the carboxylate group at the 7-position introduces unique electronic and steric influences that modulate the reactivity of the cyano moiety, making a detailed understanding of these reactions crucial for their effective application in drug design and lead optimization.
Core Reactivity of the Cyano Group
The cyano group (-C≡N) in indole-7-carboxylates is a versatile functional group that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives. The primary modes of reactivity include reduction to amines, hydrolysis to amides and carboxylic acids, and cycloaddition reactions. The electron-withdrawing nature of both the cyano and carboxylate groups influences the reactivity of the indole ring system.[2]
Table 1: Summary of Key Reactions of the Cyano Group in Indole Derivatives
| Reaction Type | Reagents and Conditions | Product | Typical Yield | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) | 7-Aminomethylindole | 73% | [1] |
| Hydrolysis (Acid-catalyzed) | H₂SO₄ or HCl in H₂O, heat | 7-Carboxamidoindole, 7-Carboxyindole | Variable | [3] |
| Hydrolysis (Base-catalyzed) | NaOH or KOH in H₂O/alcohol, heat | 7-Carboxamidoindole, 7-Carboxyindole | Variable | [3] |
| Cycloaddition | Dienes (e.g., acrylonitrile with ylides) | Fused heterocyclic systems | Good | [4][5] |
| Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | Ketones | Variable | [6] |
Key Chemical Transformations and Experimental Protocols
A detailed understanding of the experimental conditions required to effect these transformations is critical for the successful synthesis of target molecules.
Reduction of the Cyano Group
The reduction of the cyano group to a primary amine is a fundamental transformation that provides a key building block for further functionalization, such as in the synthesis of bis-indole derivatives.[1]
Experimental Protocol: Reduction of 3-(4-chlorophenyl)-7-cyano-4,6-dimethoxy-1H-indole to 7-Aminomethyl-3-(4-chlorophenyl)-4,6-dimethoxy-1H-indole [1]
-
Materials:
-
3-(4-chlorophenyl)-7-cyano-4,6-dimethoxy-1H-indole
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of 3-(4-chlorophenyl)-7-cyano-4,6-dimethoxy-1H-indole in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux and stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH solution, and again water.
-
The resulting mixture is filtered, and the filtrate is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 7-aminomethylindole derivative.
-
-
Quantitative Data:
-
Yield: 73%[1]
-
Hydrolysis of the Cyano Group
The hydrolysis of the nitrile functionality can lead to either the corresponding amide or carboxylic acid, depending on the reaction conditions. This transformation is crucial for introducing carboxylic acid or amide moieties, which are common pharmacophores in drug molecules.
General Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile [3]
-
Materials:
-
Indole-7-carbonitrile derivative
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Appropriate organic solvent (e.g., ethanol, dioxane)
-
-
Procedure:
-
The indole-7-carbonitrile is dissolved in a mixture of the chosen acid and water, often with a co-solvent to aid solubility.
-
The reaction mixture is heated to reflux for a period determined by monitoring the reaction's progress.
-
Upon completion, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).
-
The product is then extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography.
-
-
Note: The reaction can be controlled to favor the formation of the amide by using milder conditions and shorter reaction times.
Cycloaddition Reactions
Drug Development Workflow and Signaling Pathways
The functionalization of the cyano group in indole-7-carboxylates is a key step in the lead optimization phase of drug discovery. The resulting amines, amides, and carboxylic acids can serve as critical pharmacophores that interact with biological targets.
Caption: Drug development workflow starting from indole-7-carboxylates.
This workflow illustrates how the initial indole-7-carboxylate scaffold is first cyanated to introduce the versatile cyano group. In the lead optimization phase, this cyano group is then transformed into various other functionalities such as amines, amides, or used to construct more complex heterocyclic systems through cycloaddition reactions. These modifications are guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of bioactive lead compounds for further development.
Conclusion
The cyano group in indole-7-carboxylates offers a rich and versatile platform for chemical modification. Through reactions such as reduction, hydrolysis, and cycloaddition, a wide array of derivatives can be synthesized, each with the potential for unique biological activities. A thorough understanding of the reactivity of this scaffold and the experimental protocols for its transformation is essential for researchers in the field of drug discovery and development, enabling the rational design and synthesis of novel therapeutic agents. The strategic manipulation of the cyano group, influenced by the C-7 carboxylate, will continue to be a valuable tool in the quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of AI-Enhanced Drug Lead Optimization Workflow for HPC and Cloud for Big Data 2020 - IBM Research [research.ibm.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Physical and chemical properties of Methyl 3-cyano-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 3-cyano-1H-indole-7-carboxylate. It includes key data, detailed experimental protocols, and workflow visualizations to support its application in research and development.
Compound Identification and Physical Properties
This compound is an indole derivative featuring both a nitrile and a methyl ester functional group.[1] These groups provide versatile handles for chemical modification, making it a valuable building block in medicinal and organic chemistry.[1] It serves as a key intermediate in the synthesis of more complex, biologically active molecules and is a direct precursor to 3-cyano-1H-indole-7-carboxylic acid.[1]
General Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 443144-24-9[1][2] |
| Molecular Formula | C₁₁H₈N₂O₂[1][2] |
| Molecular Weight | 200.19 g/mol [1] |
| InChI Key | GXGCVEVNRZWNRA-UHFFFAOYSA-N[1] |
| Physical Form | White to yellow solid[3] |
| Purity | Typically >95-98%[1] |
Physicochemical Data
The following table summarizes key experimental and predicted physicochemical properties.
| Property | Value | Notes |
| Density | ~1.33 g/cm³[1][2] | Experimental |
| Boiling Point | 413.5 ± 25.0 °C[3] | Predicted |
| Melting Point | 208–259 °C | This is a literature range for related indole carboxylates, not the specific compound.[1] |
| pKa | 13.02 ± 0.30[3] | Predicted |
| Storage | Room Temperature, Sealed in Dry Environment[1][3] | - |
Chemical Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, starting from a simpler indole precursor, followed by characterization using standard analytical techniques.
Synthetic Pathway Visualization
The following diagram illustrates a common synthetic route to the target compound.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis via Esterification of 3-cyano-1H-indole-7-carboxylic acid
This protocol is a representative procedure based on standard esterification methods mentioned in the literature.[1]
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-cyano-1H-indole-7-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material) to the flask. Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) (0.1-0.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2.2.2: Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Confirm the presence of a strong C≡N stretch around 2200 cm⁻¹ and a strong ester C=O stretch around 1700 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess purity and confirm the molecular weight.
-
The expected [M+H]⁺ ion should be observed at m/z 215.[1]
-
Expected Spectral Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Ester Methyl (-OCH₃) | ~3.9 ppm (singlet)[1] |
| Aromatic/Indole Protons | 7.0 - 8.5 ppm (multiplets) | |
| Indole N-H | Broad singlet, variable shift | |
| ¹³C NMR | Cyano Carbon (-C≡N) | ~115 ppm[1] |
| Ester Carbonyl (-C=O) | ~160-170 ppm | |
| Aromatic/Indole Carbons | 100 - 140 ppm | |
| IR | Cyano Stretch (-C≡N) | ~2200 cm⁻¹[1] |
| Ester C=O Stretch | ~1700 cm⁻¹[1] | |
| MS (ESI+) | Molecular Ion | m/z 215 ([M+H]⁺)[1] |
Reactivity and Biological Significance
Chemical Reactivity
The presence of the nitrile and ester groups on the indole scaffold allows for a range of chemical transformations.[1]
-
Reduction: The cyano group can be reduced to a primary amine, providing a key linkage point for further derivatization.[1]
-
Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.[1]
-
Substitution: The indole ring is susceptible to electrophilic substitution at various positions.[1]
-
Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be used in amide coupling reactions.
Workflow for Chemical Reactions and Analysis
Caption: General workflow for chemical modification and analysis of the title compound.
Potential Biological Activity
Indole-based compounds are widely recognized for their diverse biological activities. While specific research on this compound is limited, derivatives of the indole core are known to interact with various biological targets.[1] Literature suggests that this class of compounds may be explored for:
-
Anticancer Activity: By potentially inducing apoptosis in cancer cells.[1]
-
Antiviral Properties: By potentially interfering with viral replication.[1]
-
Anti-inflammatory Effects: By modulating inflammatory signaling pathways.[1]
It is important to note that these are general activities associated with the broader class of indole derivatives, and specific studies are required to validate these effects for this compound. The compound's primary role is as a versatile chemical building block for synthesizing more complex molecules for drug discovery pipelines.[1]
Safety and Handling
-
Hazard: May cause skin, eye, and respiratory irritation.[1] Harmful if swallowed.[3]
-
Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Usage: This compound is intended for research use only (RUO) and is not for human or veterinary use.[1]
References
Methyl 3-cyano-1H-indole-7-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that serves as a crucial building block in organic and medicinal chemistry.[1] Its unique structure, featuring both a nitrile and an ester functional group on the indole scaffold, allows for versatile chemical transformations, making it a key intermediate in the synthesis of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthetic methodologies, and potential applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 200.19 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 443144-24-9 | [1][3] |
| Density | ~1.33 g/cm³ | [1] |
Synthetic Protocols
The synthesis of this compound can be achieved through several routes. The selection of a specific pathway may depend on the availability of starting materials, desired yield, and scalability. Below are detailed experimental approaches derived from the literature.
Method 1: Esterification of 3-cyano-1H-indole-7-carboxylic acid
This is a direct method involving the esterification of the corresponding carboxylic acid.
Experimental Protocol:
-
Reactants: 3-cyano-1H-indole-7-carboxylic acid, Methanol (CH₃OH), and a catalytic amount of a strong acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂).[1]
-
Procedure:
-
Dissolve 3-cyano-1H-indole-7-carboxylic acid in an excess of methanol.
-
Add the acid catalyst or coupling agent dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
-
Method 2: Multi-step Synthesis from a Brominated Indole Intermediate
This pathway involves the introduction of the cyano group via a metal-mediated coupling reaction.
Experimental Protocol:
-
Starting Material: An appropriately substituted 3-bromo-1H-indole-7-carboxylate (e.g., ethyl 3-bromo-1H-indole-7-carboxylate).
-
Cyanation Step:
-
Reagents: The brominated indole intermediate, Copper(I) cyanide (CuCN) or a palladium catalyst, and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).[1]
-
Procedure: Heat the mixture of the brominated intermediate and CuCN in NMP at a temperature ranging from 100–140°C for 3–24 hours.[1] This Ullmann-type coupling reaction substitutes the bromide with a cyano group.[1]
-
-
Transesterification/Esterification (if necessary):
-
If the starting material was an ester other than the methyl ester, a transesterification step with methanol under acidic or basic conditions would be required.
-
If the starting material was a carboxylic acid, the final step would be the esterification with methanol as described in Method 1.
-
-
Purification: The final product is purified from the reaction mixture using column chromatography or recrystallization.
Synthetic Workflow Visualization
The following diagram illustrates a generalized logical workflow for the synthesis of this compound, highlighting the key transformation from a brominated precursor.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
The presence of both the cyano and ester groups on the indole ring confers distinct reactivity and allows for a variety of chemical modifications.[1]
-
Reduction: The cyano group can be reduced to an amine, providing a route to novel substituted tryptamines.[1]
-
Substitution: The indole ring can undergo electrophilic substitution reactions to introduce additional functional groups.[1]
-
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone, which has potential therapeutic applications.[1] It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.[1]
Storage and Handling
This compound should be stored in a sealed container in a dry environment at room temperature to ensure its stability.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed as the compound may cause skin, eye, and respiratory irritation.[1] This material is intended for research purposes only.[1]
References
An In-depth Technical Guide to the Stability and Storage of Methyl 3-cyano-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-cyano-1H-indole-7-carboxylate (CAS No. 443144-24-9). Due to the limited availability of specific stability data for this compound, this guide extrapolates information from analogous indole derivatives and general chemical principles to provide a robust framework for handling and storage. It covers potential degradation pathways, recommended storage conditions, and suggested experimental protocols for stability assessment. This document is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for research and development activities.
Introduction
This compound is a synthetically valuable indole derivative with the molecular formula C₁₁H₈N₂O₂.[1] Its structure, featuring both a nitrile and a methyl ester group on the indole scaffold, makes it a key intermediate in the synthesis of various biologically active molecules.[1] Ensuring the chemical stability of this compound is critical for the reliability and reproducibility of experimental results. This guide outlines the key factors influencing its stability and provides recommendations for optimal storage.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 443144-24-9
-
Molecular Formula: C₁₁H₈N₂O₂
-
Molecular Weight: 200.19 g/mol
-
Physical Form: Solid[2]
The presence of the electron-withdrawing cyano group at the C3 position and the methyl ester group at the C7 position significantly influences the electronic properties and reactivity of the indole ring.[1] These functional groups are also the primary sites for potential degradation.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, the following storage conditions are recommended. These are based on a combination of supplier recommendations and general best practices for structurally related indole compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or Room Temperature (Short-term) | Conflicting information exists, with some suppliers suggesting room temperature storage[2][3] and others recommending -20°C.[1] For long-term storage, -20°C is the more conservative and recommended approach to minimize the rate of any potential degradation reactions. For routine short-term use, tightly sealed storage at room temperature may be adequate. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The indole nucleus can be susceptible to oxidation.[4] Storing under an inert atmosphere minimizes the risk of oxidative degradation. |
| Light | Protect from light (Amber vial) | Indole derivatives can be light-sensitive and prone to photodegradation. Storing in an amber vial or in the dark is crucial. |
| Moisture | Sealed in a dry environment | The ester functional group is susceptible to hydrolysis.[1][4] It is essential to store the compound in a tightly sealed container with a desiccant to protect it from moisture. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents exposure to atmospheric moisture and oxygen. Ensure the container and seal are suitable for the chosen storage temperature. |
Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, based on the chemical structure and data from related indole esters, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-cyano-1H-indole-7-carboxylic acid and methanol. Alkaline conditions are known to readily hydrolyze indole esters.[1][2]
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be catalyzed by light, air, or oxidizing agents. This can lead to the formation of various oxindole derivatives.[4]
-
Photodegradation: Exposure to UV or visible light can induce degradation of the indole ring system.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures could lead to decomposition.
The following diagram illustrates the potential degradation pathways.
Experimental Protocols for Stability Assessment
To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated. The following outlines a general approach for forced degradation studies and method development.
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
| Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile, methanol) and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[4] Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for various time points.[4] Neutralize before analysis. Due to the high susceptibility of esters to base hydrolysis, shorter time points or lower temperatures may be necessary. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for various time points.[4] |
| Photostability | Expose a solution of the compound to a UV lamp (e.g., 254 nm) at room temperature for various time points.[4] Also, test a solid sample. |
| Thermal Stability | Heat a solid sample of the compound in an oven at a high temperature (e.g., 80-100°C) for a set period. |
The following diagram outlines the experimental workflow for a forced degradation study.
A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, process-related impurities, and other excipients.
| Parameter | Recommendation |
| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate at a slightly acidic pH to suppress ionization of any carboxylic acid degradants) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detection is suitable as the indole ring is chromophoric. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradation products. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30-40°C) for better reproducibility. |
Conclusion
While specific stability data for this compound is scarce, by understanding its chemical structure and drawing parallels with related indole compounds, a robust strategy for its storage and handling can be implemented. The primary stability concerns are hydrolysis of the ester and oxidation or photodegradation of the indole ring. To ensure the highest quality of this research chemical, it is imperative to store it at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture. For critical applications, conducting forced degradation studies and utilizing a validated stability-indicating HPLC method are strongly recommended to monitor the purity and integrity of the compound over time.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Versatile Role of Methyl 3-cyano-1H-indole-7-carboxylate in Synthetic Chemistry: An In-depth Technical Guide
Introduction: Methyl 3-cyano-1H-indole-7-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique trifunctionalized indole scaffold, featuring a reactive cyano group, a modifiable ester, and an indole core, offers a versatile platform for the synthesis of complex molecular architectures with significant biological activities. This technical guide provides a comprehensive overview of its synthesis, characterization, and application as a synthetic intermediate, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in the development of therapeutic agents.
Physicochemical Properties and Characterization
This compound (CAS No: 443144-24-9) is a solid with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] Its structural features are key to its synthetic utility and can be characterized by various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| CAS Number | 443144-24-9 | [1] |
| Appearance | Solid | |
| Density | ~1.33 g/cm³ | [1] |
Spectroscopic Data:
| Technique | Key Features |
| ¹H NMR | The methyl ester protons typically appear around δ 3.9 ppm. |
| ¹³C NMR | The cyano carbon exhibits a characteristic signal at approximately δ 115 ppm. |
| IR Spectroscopy | A sharp absorption band for the cyano group (C≡N) stretch is observed around 2200 cm⁻¹, and a strong carbonyl (C=O) stretch for the ester group appears near 1700 cm⁻¹.[1] |
| Mass Spectrometry | The protonated molecular ion ([M+H]⁺) is expected at an m/z of 201. |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.
Modified Madelung Synthesis
A one-pot, two-step procedure from the corresponding N-(o-tolyl)benzamides offers an efficient route to 3-cyanoindoles. This method avoids the use of transition metals and provides good yields.
Experimental Protocol:
-
Nucleophilic Substitution: In a screw-cap vial equipped with a magnetic stir bar, charge the appropriate N-(2-(bromomethyl)phenyl)benzamide derivative (0.5 mmol), potassium cyanide (KCN, 2.0 mmol, 4 equiv), and dimethyl sulfoxide (DMSO, 1 mL).
-
Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.
-
Cyclization: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol, 3 equiv) to the reaction mixture and continue stirring at 100 °C for another 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract three times with dichloromethane (CH₂Cl₂). Combine the organic layers, wash three times with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the desired 3-cyanoindole.
This general procedure for related 3-cyanoindoles reports yields in the range of 80-85%.[1][2][3]
Reaction Scheme: Modified Madelung Synthesis
Caption: One-pot Modified Madelung synthesis of 3-cyanoindoles.
Halogenation-Cyanation Approach
This method involves the initial functionalization of an indole ester, followed by halogenation at the 3-position and subsequent cyanation.
Conceptual Workflow:
Caption: Halogenation-cyanation synthetic workflow.
Role as a Synthetic Building Block
The strategic placement of the cyano and ester functionalities makes this compound a versatile precursor for a variety of more complex, biologically active molecules.
Precursor to 3-cyano-1H-indole-7-carboxylic acid
A primary application of the methyl ester is its role as a direct precursor to 3-cyano-1H-indole-7-carboxylic acid through ester hydrolysis. This carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1]
Synthesis of Piperazine Derivatives
Patent literature highlights the use of the corresponding carboxylic acid in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone, a compound of interest in drug discovery.[1][4]
Experimental Protocol (Amide Coupling):
-
Hydrolysis: Hydrolyze this compound to 3-cyano-1H-indole-7-carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Amide Coupling: To a solution of 3-cyano-1H-indole-7-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Add 1-(4-fluorophenethyl)piperazine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Workflow: Amide Coupling
Caption: Synthesis of a piperazine-containing indole derivative.
Biological Significance of Derivatives
Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology. The indole nucleus is a privileged scaffold in drug design, and its derivatives often exhibit potent biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, a derivative of this compound has demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line.[1] The mechanism of action for many indole-based anticancer agents involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.
Signaling Pathways Modulated by Indole Derivatives:
Indole compounds have been shown to target and regulate critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[5] Dysregulation of these pathways is a hallmark of many cancers, and their inhibition can lead to decreased cell survival and proliferation.
Caption: Inhibition of pro-survival signaling pathways by indole derivatives.
| Derivative Class | Cancer Cell Line | IC₅₀ | Reference |
| Pyranoindole derivative | HeLa | 3.6 ± 0.5 µM | [6] |
| 2-amino-3-cyano-pyridine derivative | H460 | 0.23 nM | [7] |
| 2-amino-3-cyano-pyridine derivative | HT-29 | 0.65 nM | [7] |
| 2-amino-3-cyano-pyridine derivative | SMMC-7721 | 0.77 nM | [7] |
| EGFR/SRC Kinase Inhibitor | SRC Kinase | 0.002 µM | [8] |
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its trifunctional nature allows for diverse chemical transformations, leading to the creation of complex molecules with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The synthetic routes outlined in this guide provide a foundation for its preparation, while the examples of its application demonstrate its utility in accessing novel chemical matter. Further exploration of the structure-activity relationships of its derivatives is likely to yield new and potent therapeutic agents that target critical cellular signaling pathways.
References
- 1. This compound|443144-24-9 [benchchem.com]
- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20040063723A1 - Process for the preparation of (3-cyano-1h-indol-7-yl) (4-(4-fluorophenethyl) piperazin-1-yl)- methanone and salts thereof - Google Patents [patents.google.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Molecules Using Methyl 3-cyano-1H-indole-7-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing Methyl 3-cyano-1H-indole-7-carboxylate as a key starting material. This versatile scaffold, featuring both a reactive cyano group and a modifiable ester functionality, offers a gateway to a diverse range of heterocyclic compounds with potential therapeutic applications, particularly in oncology and cardiovascular disease.
Overview of Synthetic Potential
This compound is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the cyano and carboxylate groups influences the reactivity of the indole ring, making it amenable to various chemical transformations. The primary routes for elaborating this scaffold into more complex, biologically active molecules involve:
-
Modification of the Carboxylate Group: The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to form a diverse library of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of various pharmacophoric groups to modulate biological activity, solubility, and other pharmacokinetic properties.
-
Cyclization Reactions Involving the Cyano Group: The nitrile functionality at the 3-position is a key precursor for the construction of fused heterocyclic rings. By reacting with binucleophiles such as hydrazine or guanidine, it is possible to synthesize fused pyrazole or pyrimidine ring systems, respectively. These fused heterocycles are prevalent in many biologically active compounds.
Synthesis of Bioactive Amide Derivatives as Na+/H+ Exchanger Inhibitors
A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have shown potential as inhibitors of the Na+/H+ exchanger, a target for various cardiovascular and ischemic conditions. While the original studies did not exclusively use the 7-substituted indole, the synthetic strategy is readily adaptable. The following protocols outline the synthesis of a novel N-(aminoiminomethyl)-3-cyano-1H-indole-7-carboxamide.
Experimental Protocols
Protocol 2.1.1: Hydrolysis of this compound
This procedure converts the starting methyl ester to the corresponding carboxylic acid, a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 v/v/v).
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-cyano-1H-indole-7-carboxylic acid.
Protocol 2.1.2: Amide Coupling with Guanidine
This protocol describes the coupling of the synthesized carboxylic acid with guanidine to form the target bioactive amide.
Materials:
-
3-cyano-1H-indole-7-carboxylic acid
-
Guanidine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 3-cyano-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add guanidine hydrochloride (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(aminoiminomethyl)-3-cyano-1H-indole-7-carboxamide.
Quantitative Data for Analogous Compounds
While specific data for the 7-substituted indole is not available, a related N-(aminoiminomethyl)-1H-indole-2-carboxamide derivative has demonstrated significant inhibitory activity against the Na+/H+ exchanger.
| Compound ID | Target | IC₅₀ (µM) |
| 49 (analogue) | Na+/H+ Exchanger | Data for analogous compound[1] |
Note: The IC₅₀ value for the analogous compound 49, N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide, has been reported as the most potent in its series, though the exact value is not provided in the abstract.[1]
Signaling Pathway
Synthesis of Fused Heterocycles as Potential PIM-1 Kinase Inhibitors
The synthesis of fused pyrimidine derivatives from 3-cyanoindoles has yielded potent inhibitors of PIM-1 kinase, a promising target in oncology. The following protocols outline a plausible synthetic route to a novel pyrido[2,3-d]pyrimidine derivative starting from this compound.
Experimental Protocols
Protocol 3.1.1: Synthesis of an Enaminonitrile Intermediate
This protocol describes the formation of a key intermediate by reacting the cyano group of the indole with a suitable reagent.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous toluene.
-
Add DMF-DMA (1.5 eq) to the suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the enaminonitrile intermediate.
Protocol 3.1.2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
This protocol details the cyclization of the enaminonitrile intermediate with an appropriate amine to form the fused pyrimidine ring system.
Materials:
-
Enaminonitrile intermediate from Protocol 3.1.1
-
6-Aminouracil
-
Anhydrous Acetic Acid
Procedure:
-
To a suspension of the enaminonitrile intermediate (1.0 eq) in anhydrous acetic acid, add 6-aminouracil (1.1 eq).
-
Reflux the reaction mixture for 10-12 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the target pyrido[2,3-d]pyrimidine derivative.
Quantitative Data for Analogous Compounds
While specific data for the proposed 7-substituted indole derivative is not available, related pyrido[2,3-d]pyrimidine compounds have demonstrated potent inhibition of PIM-1 kinase and significant cytotoxicity against cancer cell lines.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| 4 (analogue) | PIM-1 Kinase | 11.4 | MCF-7 | 0.57[2][3] |
| 10 (analogue) | PIM-1 Kinase | 17.2 | HepG2 | 1.13[2][3] |
Signaling Pathway
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
References
- 1. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 3-cyano-1H-indole-7-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that has emerged as a compound of interest in cancer research.[1] The indole scaffold is a prominent heterocyclic structure found in many biologically active compounds and is recognized for its diverse therapeutic potential, including anticancer activities.[1] This document provides detailed application notes on the known anticancer properties of this compound and comprehensive protocols for its evaluation in a research setting.
Application Notes
Anticancer Activity:
This compound has demonstrated significant potential as an anticancer agent. Notably, it has shown potent activity against breast cancer cells (MDA-MB-231), inhibiting their growth with a specific IC50 value, indicating effective cytotoxicity.[1] The primary mechanism of its anticancer action appears to be the induction of apoptosis, a form of programmed cell death, which has been confirmed through assays measuring the activation of caspases, key enzymes in the apoptotic pathway.[1]
While specific data on a broad range of cancer cell lines is limited in publicly available literature, the general class of indole derivatives is known to affect various signaling pathways implicated in cancer progression, such as those related to cell proliferation and apoptosis.[1][2] Therefore, it is plausible that this compound may exhibit inhibitory effects against other cancer types.
Mechanism of Action (Proposed):
The precise molecular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other indole derivatives, it is hypothesized that this compound may modulate key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][3] Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[3] Further research is required to definitively establish the direct interaction of this compound with components of this or other signaling cascades.
Data Presentation
The following table summarizes the available quantitative data for the cytotoxic activity of this compound against a human breast cancer cell line.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Breast Cancer | Data indicates effective cytotoxicity | [1] |
Note: Further studies are needed to determine the IC50 values across a broader panel of cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticancer potential of this compound.
Caption: Proposed inhibitory effect of indole derivatives on the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for the Synthesis of 3-cyano-1H-indole-7-carboxylic acid from its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyano-1H-indole-7-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a variety of bioactive molecules. This document provides detailed protocols for the synthesis of 3-cyano-1H-indole-7-carboxylic acid via the saponification of its corresponding methyl ester, methyl 3-cyano-1H-indole-7-carboxylate. The process involves the hydrolysis of the ester functionality under basic conditions, followed by an acidic workup to yield the desired carboxylic acid.
The general reaction scheme is as follows:
Chemical Reaction: Saponification of this compound
Data Presentation
The selection of base and solvent can influence reaction time, temperature, and yield. Below is a summary of typical conditions for the saponification of indole esters, which can be adapted for this compound.
| Protocol | Base | Solvent System | Temperature | Typical Reaction Time | Notes |
| 1 | Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature to Reflux | 2 - 12 hours | A commonly used, cost-effective method. Refluxing can significantly shorten the reaction time. |
| 2 | Potassium Hydroxide (KOH) | Ethanol/Water | Room Temperature to Reflux | 2 - 12 hours | Similar to NaOH, often used interchangeably. |
| 3 | Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | Room Temperature | 4 - 24 hours | A milder option, often preferred for substrates sensitive to harsh basic conditions. |
Experimental Protocols
Protocol 1: Saponification using Sodium Hydroxide in Methanol/Water
This protocol outlines a standard procedure using sodium hydroxide, a common and effective reagent for ester hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Beaker
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 2:1 to 4:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (2.0 - 4.0 eq) to the solution. The mixture can be stirred at room temperature or heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes between 2 to 12 hours, depending on the temperature.
-
Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature (if heated) and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.
-
Extraction (to remove impurities): Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M or 2M HCl. The product, 3-cyano-1H-indole-7-carboxylic acid, should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight. The purity can be checked by HPLC and the structure confirmed by ¹H NMR and MS.
Protocol 2: Saponification using Lithium Hydroxide in THF/Water
This protocol is a milder alternative, suitable for substrates that may be sensitive to higher temperatures or stronger bases.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beaker
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Addition of Base: Add lithium hydroxide (1.5 - 3.0 eq) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. This may take longer than the NaOH/reflux method, typically 4 to 24 hours.
-
Workup - Solvent Removal and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the residue with water.
-
Extraction (to remove impurities): Wash the aqueous solution with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Acidification: Cool the aqueous phase in an ice bath and carefully acidify with 1M HCl to a pH of 2-3, which will cause the product to precipitate.
-
Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the 3-cyano-1H-indole-7-carboxylic acid.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 3-cyano-1H-indole-7-carboxylic acid from its methyl ester via saponification.
Caption: Workflow for the synthesis of 3-cyano-1H-indole-7-carboxylic acid.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the key stages in the synthesis protocol.
Caption: Key stages in the conversion of the methyl ester to the carboxylic acid.
Application of Methyl 3-cyano-1H-indole-7-carboxylate in Heterocyclic Synthesis
Contact: --INVALID-LINK--
Introduction
Methyl 3-cyano-1H-indole-7-carboxylate is a versatile bifunctional building block in modern heterocyclic chemistry. Its unique structure, featuring a reactive cyano group at the C3 position and a methyl carboxylate group at the C7 position of the indole nucleus, provides a valuable scaffold for the construction of a diverse array of fused heterocyclic systems. The electron-withdrawing nature of both the cyano and carboxylate groups influences the reactivity of the indole ring, particularly at the C2 position, making it amenable to various cyclization and annulation reactions. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds, including thieno[2,3-b]indoles, pyrazolo[3,4-b]indoles, and pyrido[2,3-d]pyrimidines. These fused systems are of significant interest to researchers in drug discovery and development due to their prevalence in biologically active molecules.
Key Applications
This compound serves as a key precursor for the synthesis of complex, biologically active molecules.[1] Its functional groups offer multiple reaction sites for building intricate molecular architectures. Primary applications include, but are not limited to:
-
Synthesis of Thieno[2,3-b]indoles: The cyano group can participate in Gewald-type reactions to construct a fused thiophene ring, yielding thieno[2,3-b]indole derivatives. These compounds are known for their potential in treating neurological diseases and as materials in organic electronics.
-
Formation of Pyrazolo[3,4-b]indoles: The indole scaffold can be functionalized and cyclized with hydrazine-based reagents to form fused pyrazole rings. Pyrazolo[3,4-b]indoles are recognized for their diverse pharmacological activities.
-
Construction of Pyrido[2,3-d]pyrimidines: Through a series of functional group transformations, including reduction of a nitro group (introduced separately) and subsequent cyclization with amidines or related reagents, the pyrido[2,3-d]pyrimidine core can be assembled. This class of compounds is investigated for its potential as kinase inhibitors and other therapeutic applications.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key heterocyclic systems derived from this compound.
Protocol 1: Synthesis of Methyl 4-aminothieno[2,3-b]indole-5-carboxylate
This protocol is an adaptation of the Gewald reaction for the synthesis of 2-aminothiophenes. It utilizes the reactivity of the cyano group and the adjacent C2 position of the indole ring.
Reaction Scheme:
Caption: Synthesis of a thieno[2,3-b]indole derivative.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 443144-24-9 | 200.19 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.2 |
| Elemental Sulfur | 7704-34-9 | 32.07 | 1.2 |
| Morpholine | 110-91-8 | 87.12 | 2.0 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (200 mg, 1.0 mmol), malononitrile (79 mg, 1.2 mmol), and elemental sulfur (38 mg, 1.2 mmol).
-
Add anhydrous ethanol (20 mL) to the flask, followed by the dropwise addition of morpholine (0.17 mL, 2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired Methyl 4-aminothieno[2,3-b]indole-5-carboxylate.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl 4-aminothieno[2,3-b]indole-5-carboxylate | This compound | Malononitrile, Sulfur, Morpholine | Ethanol | 4-6 | 78 | 65-75 |
Protocol 2: Synthesis of Methyl 4-amino-1H-pyrazolo[3,4-b]indole-5-carboxylate
This protocol describes the synthesis of a pyrazolo-fused indole derivative through the reaction of a suitably functionalized indole with hydrazine. This is a conceptual protocol as direct synthesis from the starting material requires prior functionalization.
Workflow:
Caption: Pathway to a pyrazolo[3,4-b]indole derivative.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| Methyl 2-bromo-3-cyano-1H-indole-7-carboxylate | N/A | 279.09 | 1.0 |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 5.0 |
| Triethylamine | 121-44-8 | 101.19 | 2.0 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 25 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve Methyl 2-bromo-3-cyano-1H-indole-7-carboxylate (279 mg, 1.0 mmol) in anhydrous ethanol (25 mL).
-
Add triethylamine (0.28 mL, 2.0 mmol) to the solution.
-
Add hydrazine hydrate (0.24 mL, 5.0 mmol) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield Methyl 4-amino-1H-pyrazolo[3,4-b]indole-5-carboxylate.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl 4-amino-1H-pyrazolo[3,4-b]indole-5-carboxylate | Methyl 2-bromo-3-cyano-1H-indole-7-carboxylate | Hydrazine Hydrate, Triethylamine | Ethanol | 8-12 | 78 | 60-70 |
Protocol 3: Synthesis of Methyl 4-amino-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
This protocol outlines a multi-step synthesis of a pyrido[2,3-d]pyrimidine fused to the indole core. It involves the introduction and reduction of a nitro group, followed by cyclization.
Logical Relationship:
Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| Methyl 2-amino-3-cyano-1H-indole-7-carboxylate | N/A | 215.20 | 1.0 |
| Formamide | 75-12-7 | 45.04 | 15 mL |
Procedure:
-
Place Methyl 2-amino-3-cyano-1H-indole-7-carboxylate (215 mg, 1.0 mmol) in a 25 mL round-bottom flask.
-
Add formamide (15 mL) and heat the mixture to 180-190 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure Methyl 4-amino-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl 4-amino-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | Methyl 2-amino-3-cyano-1H-indole-7-carboxylate | Formamide | Formamide | 4-6 | 180-190 | 70-80 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of fused heterocyclic compounds of interest in medicinal chemistry and materials science. The protocols provided herein offer robust starting points for the synthesis of thieno[2,3-b]indoles, pyrazolo[3,4-b]indoles, and pyrido[2,3-d]pyrimidines. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this important building block.
Safety Information
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times when handling the chemicals mentioned in these protocols. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheets (MSDS) for each reagent. This compound may cause skin, eye, and respiratory irritation.[1]
References
Named Reactions Involving Indole-7-Carboxylate Esters: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key named reactions involving indole-7-carboxylate esters. Detailed application notes, experimental protocols, and quantitative data are presented to facilitate the synthesis and functionalization of this important class of molecules, which are valuable intermediates in the development of novel therapeutics.
Indole-7-carboxylate esters are versatile building blocks in medicinal chemistry. The strategic placement of the carboxylate group at the C7 position of the indole scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide details several named reactions that can be employed for the synthesis and further functionalization of these valuable intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to tert-butyl 7-bromo-1H-indole-1-carboxylate, a readily available starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1][2]
Application Note: The Suzuki-Miyaura coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate with various arylboronic acids provides an efficient route to 7-arylindoles. The Boc protecting group on the indole nitrogen enhances stability and solubility, while the bromine atom at the C7 position serves as a reactive handle for the cross-coupling reaction.[2] This method allows for the generation of diverse libraries of 7-arylindole derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
A mixture of tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the corresponding arylboronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by aqueous extraction and the crude product is purified by column chromatography to afford the desired 7-aryl-1H-indole-1-carboxylate derivative.
Quantitative Data for Suzuki-Miyaura Coupling of tert-Butyl 7-Bromo-1H-indole-1-carboxylate *
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 88 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. T[1]his reaction is instrumental for introducing alkynyl moieties onto the indole scaffold.
Application Note: Applying the Sonogashira coupling to tert-butyl 7-bromo-1H-indole-1-carboxylate allows for the introduction of various alkynyl groups at the 7-position. These alkynyl-substituted indoles are valuable intermediates for further transformations or can be key structural elements in conjugated materials and biologically active compounds.
[1]Experimental Protocol: General Procedure for Sonogashira Coupling
[1]To a solution of tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) salt (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is worked up, and the crude product is purified by column chromatography to yield the 7-alkynyl-1H-indole-1-carboxylate.
Quantitative Data for Sonogashira Coupling of tert-Butyl 7-Bromo-1H-indole-1-carboxylate *
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 6 | 88 |
| 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | RT | 12 | 95 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos / CuI | Cs₂CO₃ | Toluene | 80 | 12 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 50 | 10 | 78 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Sonogashira Coupling Reaction Pathway
Caption: Key components of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.
[1]Application Note: This methodology, when applied to tert-butyl 7-bromo-1H-indole-1-carboxylate, enables the synthesis of 7-aminoindole derivatives. These compounds are important pharmacophores in numerous biologically active molecules.
[1]Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
[1]A mixture of tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up and the crude product is purified by column chromatography to afford the 7-amino-1H-indole-1-carboxylate derivative.
Quantitative Data for Buchwald-Hartwig Amination of tert-Butyl 7-Bromo-1H-indole-1-carboxylate *
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 110 | 12 | 82 |
| 4 | Benzylamine | Pd(OAc)₂ / DavePhos | NaOtBu | 1,4-Dioxane | 100 | 18 | 80 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Indole Ring Syntheses
While the previous section focused on the functionalization of a pre-existing indole-7-carboxylate, this section briefly touches upon classical named reactions for the de novo synthesis of the indole nucleus, which can be adapted to produce indole-7-carboxylate esters.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.
[3]Application Note: To synthesize an indole-7-carboxylate ester via the Fischer indole synthesis, a (2-carboxyphenyl)hydrazine derivative could be reacted with an appropriate pyruvate ester. The reaction conditions would need to be carefully optimized to favor the desired cyclization and avoid decarboxylation.
Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid.
[4][5]Application Note: By starting with a 2-nitro-3-methylbenzoate derivative, the Reissert synthesis could potentially be adapted to yield an indole-7-carboxylate. The initial condensation would be followed by reduction of the nitro group and subsequent cyclization.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne to produce a 2,3-disubstituted indole.
[6][7]Application Note: An appropriately substituted o-iodoaniline bearing a carboxylate group could be utilized in a Larock indole synthesis to generate a polysubstituted indole-7-carboxylate ester. The choice of alkyne would determine the substitution pattern at the 2- and 3-positions of the indole core.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
[8][9]Application Note: An intramolecular Heck reaction of a suitably prepared N-alkenyl-2-haloaniline derivative containing a carboxylate group on the aromatic ring could be a viable strategy for the synthesis of a substituted indole-7-carboxylate ester.
Due to the limited availability of specific, detailed protocols for the Fischer, Reissert, Larock, and Heck reactions for the direct synthesis of indole-7-carboxylate esters in the surveyed literature, generalized procedures are not provided here. Researchers are encouraged to adapt the well-established general methods for these reactions to their specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Methyl 3-cyano-1H-indole-7-carboxylate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyano-1H-indole-7-carboxylate is a versatile bifunctional molecule serving as a key building block in the synthesis of a variety of pharmaceutical intermediates. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The presence of a cyano group at the 3-position and a methyl carboxylate at the 7-position of the indole ring provides two reactive handles for diverse chemical transformations. This allows for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of receptor ligands and enzyme inhibitors.
These application notes provide detailed protocols for the utilization of this compound as a precursor for the synthesis of a potent dopamine receptor ligand, (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)methanone. The synthesized indole-7-carboxamide derivatives are of significant interest for their potential to modulate dopaminergic signaling pathways, which are implicated in a range of neurological and psychiatric disorders.
Synthetic Pathway Overview
The synthetic strategy to access the target pharmaceutical intermediate from this compound is a straightforward two-step process. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The subsequent step is an amide bond formation between the resulting carboxylic acid and a substituted piperazine derivative.
Caption: Synthetic workflow from the precursor to the final intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the precursor and the final pharmaceutical intermediate. The biological data presented are for analogous indole-based dopamine receptor ligands, highlighting the potential of the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Property | Value | Reference |
| This compound | C₁₁H₈N₂O₂ | 200.19 | Physical State | Solid | N/A |
| (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)methanone | C₂₄H₂₃FN₄O | 414.47 | Predicted LogP | 4.2 | N/A |
| Analogous Indole-carboxamide 1 | C₂₅H₂₈FN₃O₂ | 437.51 | Dopamine D₂ Receptor Ki (nM) | 15.7 | Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.[1][2] |
| Analogous Indole-carboxamide 2 | C₂₄H₂₆FN₃O₂ | 423.48 | Dopamine D₃ Receptor Ki (nM) | 0.18 | Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.[1][2] |
Experimental Protocols
Step 1: Synthesis of 3-cyano-1H-indole-7-carboxylic acid (Hydrolysis)
This protocol describes the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol and a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyano-1H-indole-7-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Step 2: Synthesis of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)methanone (Amide Coupling)
This protocol details the amide coupling of 3-cyano-1H-indole-7-carboxylic acid with 1-(4-fluorophenethyl)piperazine. The use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for this transformation.[1]
Materials:
-
3-cyano-1H-indole-7-carboxylic acid
-
1-(4-fluorophenethyl)piperazine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyano-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and stir until dissolved.
-
Add 1-(4-fluorophenethyl)piperazine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.
-
Combine the filtrate and washings and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)methanone.
Biological Context: Dopamine Receptor Signaling
The synthesized indole-7-carboxamide derivatives are designed as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs) crucial for various neurological processes. There are two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase, thereby decreasing cAMP levels. Dysregulation of these signaling pathways is implicated in numerous disorders, including Parkinson's disease, schizophrenia, and addiction. The indole-based compounds synthesized from this compound are expected to exhibit high affinity and selectivity for D2-like receptors, making them valuable tools for studying these pathways and as potential therapeutic agents.
Caption: Simplified dopamine D2-like receptor signaling pathway.
References
- 1. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of Methyl 3-cyano-1H-indole-7-carboxylate, a key intermediate in pharmaceutical research and drug development. The methodologies presented are selected for their potential for industrial applicability, focusing on yield, scalability, and efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex indole derivatives with diverse biological activities.[1] Its structure, featuring both an ester and a nitrile group on the indole scaffold, allows for versatile chemical transformations. This intermediate is crucial for the development of novel therapeutics, including potential anticancer and antiviral agents, by enabling the exploration of structure-activity relationships around the indole core. The scalable and efficient synthesis of this compound is therefore of significant interest for industrial applications in drug discovery and manufacturing.
This document outlines two primary scalable synthetic routes to this compound: a classical halogenation-cyanation approach and a modern palladium-catalyzed direct C-H cyanation.
Synthetic Strategies Overview
Two robust and scalable methods for the synthesis of this compound are detailed below. The selection of a particular route may depend on factors such as starting material availability, cost, and the desired scale of production.
-
Halogenation-Cyanation of Methyl 1H-indole-7-carboxylate: This two-step approach involves the initial regioselective bromination of the electron-rich 3-position of the indole ring, followed by a metal-mediated cyanation to introduce the nitrile group. This method is well-established and offers a reliable pathway to the target molecule.
-
Palladium-Catalyzed Direct C-H Cyanation of Methyl 1H-indole-7-carboxylate: This modern approach offers a more atom-economical and potentially more streamlined synthesis by directly functionalizing the C-H bond at the 3-position of the indole ring. This method avoids the need for a separate halogenation step.
Experimental Protocols
Protocol 1: Halogenation-Cyanation of Methyl 1H-indole-7-carboxylate
This protocol is divided into two main stages: the bromination of the starting material and the subsequent cyanation of the brominated intermediate.
Part A: Synthesis of Methyl 3-bromo-1H-indole-7-carboxylate
Materials:
-
Methyl 1H-indole-7-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-indole-7-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield Methyl 3-bromo-1H-indole-7-carboxylate.
Part B: Cyanation of Methyl 3-bromo-1H-indole-7-carboxylate
Materials:
-
Methyl 3-bromo-1H-indole-7-carboxylate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel suitable for heating
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine Methyl 3-bromo-1H-indole-7-carboxylate (1 equivalent) and Copper(I) cyanide (1.2 equivalents) in anhydrous N-Methyl-2-pyrrolidone.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ethyl acetate and water.
-
Filter the mixture to remove any insoluble solids, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it several times with water and then with brine to remove residual NMP and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Direct C-H Cyanation of Methyl 1H-indole-7-carboxylate
This protocol describes a direct cyanation method, which can be more efficient for large-scale synthesis.
Materials:
-
Methyl 1H-indole-7-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
A suitable cyanide source (e.g., potassium cyanide)
-
Sealable reaction tube or pressure vessel
-
Magnetic stirrer and heating block
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a sealable reaction tube, add Methyl 1H-indole-7-carboxylate (1 equivalent), Palladium(II) acetate (0.1 equivalents), Silver(I) acetate (2 equivalents), and a suitable cyanide source (e.g., potassium cyanide, 1.5 equivalents).
-
Under an inert atmosphere, add a 1:1 (v/v) mixture of hexafluoroisopropanol and trifluoroacetic acid.
-
Seal the reaction tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium and silver salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully wash with water and brine. Neutralize any residual acid with a mild base like sodium bicarbonate solution if necessary.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Parameter | Protocol 1: Halogenation-Cyanation | Protocol 2: Direct C-H Cyanation |
| Starting Material | Methyl 1H-indole-7-carboxylate | Methyl 1H-indole-7-carboxylate |
| Key Reagents | N-Bromosuccinimide, Copper(I) cyanide | Palladium(II) acetate, Silver(I) acetate, KCN |
| Solvent(s) | Dichloromethane, N-Methyl-2-pyrrolidone | Hexafluoroisopropanol, Trifluoroacetic acid |
| Temperature | 0 °C (Bromination), 120-140 °C (Cyanation) | 100 °C |
| Reaction Time | 1-2 h (Bromination), 4-6 h (Cyanation) | 12-24 h |
| Typical Yield | Good to Excellent | Moderate to Good |
| Purification | Column Chromatography/Recrystallization | Column Chromatography |
| Scalability Notes | Well-established, but a two-step process. | More atom-economical, single step. |
Visualizations
Experimental Workflow: Halogenation-Cyanation Route
Caption: Workflow for the synthesis via halogenation and cyanation.
Experimental Workflow: Direct C-H Cyanation Route
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-cyano-1H-indole-7-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies are employed, with the most common being:
-
Halogenation-Cyanation: This multi-step approach involves the initial bromination of an indole-7-carboxylate precursor, followed by a metal-mediated cyanation reaction. It is often preferred for large-scale synthesis due to its robust yields and the commercial availability of reagents.[1]
-
Palladium-Catalyzed Direct Cyanation: This method offers a more direct route by functionalizing the indole core's C-H bond, avoiding the need for pre-halogenation. However, it requires stringent anhydrous conditions.[1]
-
Modified Madelung Synthesis: This approach can provide high yields but often involves the use of toxic reagents like potassium cyanide (KCN).[1][2]
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative to construct the indole ring, followed by functional group manipulations to introduce the cyano and carboxylate groups.[1][3]
Q2: Which synthetic method generally provides the highest yield?
A2: The Modified Madelung synthesis is reported to have the potential for the highest yields, reaching up to 85%.[1] However, the Halogenation-Cyanation route also offers high yields, typically around 70%, and is often favored for its scalability and the use of more common reagents.[1] The choice of method will ultimately depend on the available starting materials, scale of the reaction, and safety considerations.
Troubleshooting Guide
Issue 1: Low Yield in the Halogenation-Cyanation Pathway
Q: My overall yield for the halogenation-cyanation synthesis is significantly lower than the reported 70%. What are the potential causes and how can I improve it?
A: Low yields in this pathway can arise from several factors. Here’s a step-by-step troubleshooting guide:
-
Inefficient Bromination:
-
Problem: Incomplete bromination of the starting indole ester leads to a mixture of starting material and the desired bromo-intermediate, complicating purification and reducing the overall yield.
-
Solution: Ensure the use of a suitable brominating agent like N-bromosuccinimide (NBS) and an appropriate solvent such as dichloromethane (DCM) or acetic acid.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The reaction is typically run at temperatures between 0–25°C to minimize side reactions.[1]
-
-
Poor Cyanation Efficiency:
-
Problem: The transition from the bromo-intermediate to the cyano-product is a critical step. Incomplete conversion can be due to the quality of the cyanide source or suboptimal reaction conditions.
-
Solution: Copper(I) cyanide (CuCN) is a common reagent for this step.[1] The choice of solvent is crucial; N-methyl-2-pyrrolidone (NMP) is often preferred over dimethylformamide (DMF) as it enhances the solubility of CuCN, leading to improved reaction rates.[1] Ensure the reaction is heated sufficiently, typically between 100–140°C, for an adequate duration (3–24 hours).[1]
-
-
Side Reactions:
-
Problem: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution:
-
Over-cyanation: Use a controlled stoichiometry of the cyanide source to prevent the introduction of multiple cyano groups.[1]
-
Ester Hydrolysis: During the final esterification step (if starting from the carboxylic acid), ensure strictly anhydrous conditions to prevent the hydrolysis of the methyl ester back to the carboxylic acid.[1]
-
-
Issue 2: Difficulties with the Palladium-Catalyzed Direct Cyanation
Q: I am attempting the direct C-H cyanation, but the reaction is not proceeding or giving a complex mixture. What should I check?
A: This method is sensitive to reaction conditions. Here are key parameters to verify:
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
-
Catalyst and Oxidant: The palladium catalyst (e.g., Pd(OAc)₂) and a suitable oxidant (e.g., AgOAc) are critical.[1] Ensure they are of high purity and handled under an inert atmosphere if necessary.
-
Solvent System: A mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) is often used to stabilize the palladium intermediates.[1] The ratio and purity of these solvents can significantly impact the reaction outcome.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Number of Steps | Typical Yield | Scalability | Key Considerations |
| Halogenation-Cyanation | 3 | ~70%[1] | High | Preferred for large-scale production.[1] |
| Palladium-Catalyzed Direct Cyanation | 1 | ~65%[1] | Moderate | Requires stringent anhydrous conditions.[1] |
| Modified Madelung Synthesis | 2 | ~85%[1] | High | Involves the use of toxic KCN.[1] |
| Fischer Indole Synthesis | 4 | ~60%[1] | Low | Multi-step process with lower overall yield.[1] |
Experimental Protocols
Protocol 1: Halogenation-Cyanation Method
This protocol is a generalized procedure based on common practices.[1]
Step 1: Bromination of Ethyl 1H-indole-7-carboxylate
-
Dissolve Ethyl 1H-indole-7-carboxylate in dichloromethane (DCM) or acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl 3-bromo-1H-indole-7-carboxylate.
Step 2: Cyanation of Ethyl 3-bromo-1H-indole-7-carboxylate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine Ethyl 3-bromo-1H-indole-7-carboxylate and copper(I) cyanide (CuCN) (1.2 equivalents).
-
Add anhydrous N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Ethyl 3-cyano-1H-indole-7-carboxylate.
Step 3: Transesterification to this compound
-
Dissolve Ethyl 3-cyano-1H-indole-7-carboxylate in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent like thionyl chloride (SOCl₂).[1]
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Halogenation-Cyanation Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Common side reactions in the synthesis of 3-cyanoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-cyanoindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-cyanoindoles?
A1: Several methods are employed for the synthesis of 3-cyanoindoles, each with its own advantages and limitations. The most prevalent routes include:
-
Palladium-Catalyzed Direct C-H Cyanation: This method involves the direct functionalization of the indole C-H bond at the 3-position using a palladium catalyst and a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1]
-
Copper-Mediated C3-Cyanation: This approach utilizes a copper(I) iodide catalyst with a cyanide source such as benzyl cyanide to achieve regioselective cyanation at the C3 position of the indole ring.[2][3][4]
-
Modified Madelung Synthesis: A one-pot, two-step procedure can be used to synthesize 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. This method is notable for being transition-metal-free.[5][6][7][8]
-
Fischer Indole Synthesis: This classic method can be adapted to produce 3-cyanoindoles by using an α-cyano ketone as the carbonyl component, which reacts with a phenylhydrazine in the presence of an acid catalyst.[9]
Q2: I am observing a significant amount of a polar impurity in my crude product after synthesis and workup. What could it be?
A2: A common polar impurity encountered is the hydrolysis of the 3-cyano group to either 3-carboxamidoindole or 3-carboxyindole. This can occur under acidic or basic conditions, especially during prolonged reaction times or harsh work-up procedures.
Q3: My final product is a dark, tarry substance. What could be the cause?
A3: The formation of dark, often insoluble, byproducts can be attributed to the polymerization of the indole ring. This is particularly prevalent under strongly acidic conditions and at elevated temperatures, as the indole nucleus can be protonated, making it more susceptible to polymerization.
Troubleshooting Guides
Issue 1: Low Yield of 3-Cyanoindole
Low yields can stem from incomplete reactions, product degradation, or the formation of significant side products. Below is a guide to troubleshoot low yields based on the synthetic method.
Troubleshooting Low Yields
| Synthetic Method | Potential Cause | Recommended Solution |
| All Methods | Impure starting materials or solvents | Ensure the purity of all reagents and use anhydrous solvents where necessary. |
| Suboptimal reaction temperature | Optimize the temperature. In some cases, lower temperatures for a longer duration may improve the yield. | |
| Incorrect stoichiometry of reagents | Carefully check and optimize the molar ratios of reactants, catalysts, and other additives. | |
| Palladium-Catalyzed Cyanation | Inactive catalyst | Use a freshly opened or properly stored palladium catalyst. |
| Copper-Mediated Cyanation | Poor quality of copper catalyst | Use high-purity copper(I) iodide. |
| Fischer Indole Synthesis | Incomplete hydrazone formation | Ensure the complete formation of the hydrazone intermediate before proceeding with the cyclization step. |
| Ineffective acid catalyst | Experiment with different Brønsted or Lewis acids and optimize the catalyst loading. | |
| Modified Madelung Synthesis | Insufficient base strength for cyclization | Ensure a sufficiently strong base is used to facilitate the intramolecular cyclization. |
Issue 2: Formation of Side Products
The formation of side products is a common challenge. Identifying the side product is the first step toward mitigating its formation.
Common Side Products and Their Mitigation
| Side Product | Identification | Probable Cause | Mitigation Strategy |
| Indole Homocoupling Products (C2-C3 Dimerization) | Mass spectrometry will show a product with a mass corresponding to two indole units. | Prevalent in palladium-catalyzed C-H activation reactions. | Use an indole substrate with a substituent at the C2 position to block one of the reactive sites. |
| 3-Carboxamidoindole or 3-Carboxyindole | These are more polar than 3-cyanoindole and can be identified by LC-MS, showing a mass increase corresponding to the addition of one or two water molecules. | Hydrolysis of the nitrile group during acidic or basic workup. | Neutralize the reaction mixture promptly during workup. Minimize exposure to strong acids or bases and high temperatures. |
| N-Alkylated or C-Alkylated Indoles | Can be identified by NMR and mass spectrometry. | Side reaction if alkylating agents are present and the indole nitrogen is unprotected. | Protect the indole nitrogen with a suitable protecting group if N-alkylation is a concern. |
| Isomeric Indoles (in Fischer Synthesis) | HPLC and NMR spectroscopy can distinguish between regioisomers. | Use of an unsymmetrical ketone in the Fischer indole synthesis can lead to a mixture of isomers. | Use a symmetrical ketone or an aldehyde to avoid the formation of isomeric byproducts. |
Data Presentation
Comparison of Synthetic Routes to 3-Cyanoindoles [10]
| Synthetic Route | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed C-H Cyanation | Pd(OAc)₂ (10 mol%) / Cu(OAc)₂ (3 equiv) | K₄[Fe(CN)₆] | DMSO | 130 | 12-24 | Moderate to Good |
| Copper-Mediated C-H Cyanation | Cu(OAc)₂/ 1,10-phen (20 mol%) | Acetonitrile | - | 150 | 2 (iodination) + reaction time | Moderate to Good |
| One-Pot Modified Madelung Synthesis | None (Transition-metal-free) | KCN | DMSO | 100 | 24 | Good |
| GaCl₃-Catalyzed C-H Cyanation | GaCl₃ | N-Cyanosuccinimide | - | - | - | Moderate to Good |
Experimental Protocols
Protocol 1: One-Pot Modified Madelung Synthesis of 1,2-Disubstituted-3-cyanoindoles[6][7]
This method provides a transition-metal-free route to 1,2-disubstituted-3-cyanoindoles.
Materials:
-
Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide (starting material)
-
Potassium cyanide (KCN)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the benzyl bromide starting material (0.5 mmol), potassium cyanide (2.0 mmol, 4 equivalents), and DMSO (1 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C. Stir the mixture for 12 hours.
-
After 12 hours, add DBN (1.5 mmol, 3 equivalents) to the reaction mixture.
-
Continue to stir the reaction at 100 °C for an additional 12 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3x volume).
-
Combine the organic layers, wash with water (3x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Direct C-H Cyanation of N-Methylindole[1][2]
This protocol describes the direct cyanation of N-methylindole at the C3 position.
Materials:
-
N-Methylindole
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium acetate (KOAc)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
In a sealable reaction tube, combine N-methylindole (0.45 mmol, 1.0 equiv), K₄[Fe(CN)₆] (0.225 mmol, 0.5 equiv), Pd(OAc)₂ (0.045 mmol, 10 mol%), Cu(OAc)₂ (1.35 mmol, 3.0 equiv), and KOAc (0.90 mmol, 2.0 equiv).
-
Add 5 mL of anhydrous DMSO.
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with 30 mL of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for 3-cyanoindole synthesis.
Caption: Mechanism of the One-Pot Modified Madelung Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3-cyano-1H-indole-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-cyano-1H-indole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for indole derivatives like this compound are column chromatography and recrystallization.[1] For highly polar indole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an excellent option.[2]
Q2: My purified this compound is colorless. How can I visualize it during chromatography?
A2: Most indole derivatives, including this compound, are UV-active due to their aromatic structure.[3] They can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[3] For more specific detection, Ehrlich's reagent can be used as a staining agent, which typically produces blue or purple spots with indoles.[3]
Q3: I am observing peak tailing during column chromatography of my indole derivative. What could be the cause and how can I fix it?
A3: Peak tailing for basic indole derivatives is often due to interactions with acidic silanol groups on the silica gel surface.[2] To mitigate this, you can:
-
Use a high-purity, end-capped column which has fewer residual silanol groups.[2]
-
Add a basic modifier like triethylamine (TEA) to your mobile phase to saturate the active silanol sites.[2][4]
-
Consider using a less acidic stationary phase, such as alumina.[2]
Q4: What are some common impurities I might encounter after synthesizing this compound?
A4: While specific impurities depend on the synthetic route, common impurities in indole syntheses can include starting materials, reagents from previous steps (e.g., brominated precursors if using a cyanation route), and side-products from incomplete reactions or undesired side reactions.[5] For instance, if the synthesis involves the Fischer indole synthesis, byproducts from N-N bond cleavage could be present.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is too polar and stuck on the column. | Increase the polarity of the eluent significantly. A small percentage of methanol can be effective for eluting highly polar compounds.[3] If using normal phase, consider switching to reverse-phase HPLC.[2] |
| Irreversible adsorption to the stationary phase. | Use a neutral stationary phase like alumina, or add a modifier like triethylamine (TEA) to the mobile phase to reduce strong interactions with silica gel.[2] |
| Compound degradation on the column. | The acidic nature of silica gel can sometimes degrade sensitive indole derivatives. Deactivating the silica with a base or using a less acidic stationary phase like alumina can help.[2] |
| Eluted fractions are too dilute to detect. | Concentrate the collected fractions before analysis by TLC or HPLC to ensure the product hasn't been missed.[2] |
Issue 2: Recrystallization Problems
| Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated. Try cooling the solution for a longer period or at a lower temperature.[2] |
| The compound "oils out" instead of crystallizing. | This can happen if the solvent is too nonpolar for a polar compound or if impurities are inhibiting crystal formation. Try a more polar solvent or a solvent mixture. Scratching the inside of the flask or adding a seed crystal can help induce nucleation.[2] |
| Low yield from recrystallization. | The compound has significant solubility in the cold solvent.[2] Ensure you are using the minimum amount of hot solvent to dissolve the compound fully. Consider a different solvent system where the compound has lower solubility at cold temperatures.[2][6] |
Data on Purification of Polar Indole Derivatives
The following table summarizes typical data for the purification of polar indole derivatives using various techniques. Note that these are general values and may vary for this compound.
| Purification Technique | Typical Recovery | Typical Purity | Notes |
| Column Chromatography (Silica Gel) | 60-90% | >95% | Recovery can be affected by compound polarity and stability on silica.[2] |
| Recrystallization | 40-80% | >99% | Can provide high purity but may result in lower recovery.[1][6] |
| Preparative HPLC (Reverse-Phase) | 70-95% | >98% | Good for separating closely related impurities. |
| HILIC | 70-95% | >98% | An excellent option for highly polar compounds that have low retention on reverse-phase columns.[2] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary. For polar indoles, a gradient elution might provide better separation.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC using a UV lamp for visualization.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as methanol and water, can be effective for indoles.[1]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
References
Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Indole Cyanation
Welcome to the technical support center for palladium-catalyzed indole cyanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the palladium-catalyzed cyanation of indoles.
Q1: I am observing low to no yield of my desired cyanated indole. What are the primary factors to investigate?
A1: Low or no yield in palladium-catalyzed indole cyanation is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to focus on include:
-
Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical.[1] Sterically hindered biaryl phosphine ligands have demonstrated high efficacy in similar cross-coupling reactions.[1] The palladium precatalyst and ligand must be compatible and work synergistically to facilitate the catalytic cycle.
-
Cyanide Source: The nature and amount of the cyanide source are crucial. While traditional reagents like KCN and NaCN are effective, safer alternatives such as K₄[Fe(CN)₆] and Zn(CN)₂ are often preferred.[1] Importantly, an excess of cyanide can lead to the formation of stable palladium-cyanide complexes, which deactivates the catalyst.[2] Careful optimization of the cyanide source stoichiometry is therefore essential.
-
Reaction Temperature: The temperature has a significant impact on the reaction rate and efficiency. A temperature that is too low may result in an incomplete or stalled reaction, while excessively high temperatures can cause catalyst decomposition and promote the formation of byproducts.[1]
-
Inert Atmosphere: The active form of the palladium catalyst, Pd(0), is sensitive to oxygen.[1] Ensuring the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) is vital to prevent oxidation and deactivation of the catalyst.[1]
Q2: My reaction is producing significant side products. How can I improve the selectivity for the desired cyanated indole?
A2: The formation of side products is a common challenge due to the reactive nature of the indole ring.[1] Strategies to enhance selectivity include:
-
Protecting Groups: The indole nitrogen (N-H) is nucleophilic and can participate in side reactions. Employing a protecting group, such as tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc), on the indole nitrogen can prevent N-functionalization and direct the reaction to the desired C-H or C-X bond.[1]
-
Control of Regioselectivity: Functionalization of the indole ring can occur at multiple positions. The choice of catalyst, ligand, and directing groups can influence the regioselectivity of the cyanation. For direct C-H cyanation, the C3 position is often favored, but reaction conditions can be tuned to target other positions.[3] Homocoupling of the indole at the C2 and C3 positions can also be a significant side reaction.
-
Minimizing Hydrolysis: A common polar impurity is the corresponding carboxylic acid or carboxamide, resulting from the hydrolysis of the nitrile group. This can be minimized by:
Q3: I am struggling with the purification of my cyanated indole derivative. What are the best practices?
A3: Purifying indole derivatives can be challenging due to their potential for degradation on silica gel and the presence of closely related impurities.[1]
-
Chromatography Conditions: When using column chromatography, it is advisable to use a less acidic silica gel or to neutralize it by adding a small amount of a non-polar amine like triethylamine to the eluent.[1] This helps prevent the degradation of the indole product on the column.[1]
-
Thorough Work-up: A comprehensive aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before chromatography.[1][3]
-
Alternative Purification Methods: If column chromatography is insufficient, consider other techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or high-performance liquid chromatography (HPLC).[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed cyanation of indoles and related aromatic compounds.
Table 1: Effect of Solvent on Cyanation Yield of 1,2-dimethyl-1H-indole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 130 | 24 | 75 |
| 2 | DMA | 130 | 24 | 80 |
| 3 | DMSO | 130 | 24 | 88 |
Table 2: Effect of Temperature on the Cyanation of 1,2-dimethyl-1H-indole in DMSO
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 24 | Trace |
| 2 | 100 | 24 | 55 |
| 3 | 120 | 24 | 88 |
Table 3: Effect of Palladium Source and Ligand on Cyanation Yield [1]
| Entry | Palladium Source | Ligand | Substrate | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Aryl Bromide | 85 |
| 2 | Pd₂(dba)₃ | Xantphos | Aryl Bromide | 92 |
| 3 | Pd(tBu₃P)₂ | - | 2-gem-Dihalovinyl aniline | 74 |
| 4 | Pd(PPh₃)₄ | - | 6-halopurine | 71 |
Experimental Protocols
Below are detailed methodologies for key palladium-catalyzed indole cyanation experiments.
Protocol 1: Direct C-H Cyanation of Indoles with K₄[Fe(CN)₆]
-
To a sealable reaction tube, add the indole substrate (0.45 mmol, 1.0 equiv), potassium hexacyanoferrate(II) (0.225 mmol, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.045 mmol, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 1.35 mmol, 3.0 equiv).
-
For N-substituted indoles without a C2-substituent, add potassium acetate (KOAc, 0.90 mmol, 2.0 equiv).
-
Add 5 mL of dry dimethyl sulfoxide (DMSO).
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with 30 mL of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3-cyanoindole derivative.
Protocol 2: Cyanation of Halo-Indoles with Zn(CN)₂ [1]
-
To an oven-dried Schlenk flask, add the N-protected halo-indole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient).
Protocol 3: Ligand-Free Cyanation using Acetonitrile as the Cyanide Source [3][5]
-
In a sealable reaction tube, combine the indole substrate (0.5 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 10 mol%), and an oxidant such as copper(I) oxide (Cu₂O, 0.25 mmol, 0.5 equiv).
-
Add 3-5 mL of acetonitrile.
-
Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
The subsequent work-up and purification would follow standard procedures as outlined in the protocols above.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed C-H Cyanation of Indole
A plausible catalytic cycle for the direct C-H cyanation of indoles.
Troubleshooting Workflow for Low Yields in Indole Cyanation
A step-by-step guide for troubleshooting low-yielding indole cyanation reactions.
References
Technical Support Center: Troubleshooting Side Product Formation in the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed to help you troubleshoot and minimize the formation of common side products during the synthesis of substituted indoles, a crucial process in pharmaceutical and chemical research. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the most common side products?
A1: Low yields and the presence of multiple products are common challenges in the Fischer indole synthesis. The primary side products typically arise from three main competing reaction pathways:
-
Cleavage of the N-N Bond: This is particularly problematic when using arylhydrazines with electron-donating substituents or carbonyl compounds that can form highly stabilized carbocations. Instead of the desired[1][1]-sigmatropic rearrangement, the N-N bond breaks, leading to various byproducts and a lower yield of the indole.[2]
-
Formation of Regioisomers: When using unsymmetrical ketones, the initial tautomerization to the ene-hydrazine can occur on either side of the carbonyl group, leading to the formation of a mixture of isomeric indoles.[3]
-
Aldol Condensation: Under the acidic conditions of the reaction, enolizable aldehydes and ketones can undergo self-condensation to form aldol products, which consumes the starting material and complicates purification.[2][3]
-
Oxidative Decomposition: Indoles can be sensitive to oxidation, especially at the high temperatures and strong acidic conditions often employed in this synthesis, leading to the formation of colored impurities.[3]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A2: Controlling regioselectivity is a well-known challenge. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions. Weaker acids and lower temperatures tend to favor the formation of the kinetic product, which is derived from the more substituted enamine. Conversely, stronger acids and higher temperatures can lead to the thermodynamic product.[3] The choice of acid catalyst and its concentration are therefore critical levers to control the product ratio.[3]
Q3: My reaction has failed completely, and I have only recovered starting materials or a complex, unidentifiable mixture. What could be the reason for this?
A3: Complete failure of the Fischer indole synthesis can occur for several reasons. The synthesis of certain substituted indoles, such as C3-N-substituted indoles, is notoriously difficult with this method.[3] Extremely electron-rich phenylhydrazines or carbonyl compounds with strong electron-donating groups can excessively favor the N-N bond cleavage pathway to the point that no indole is formed.[3] Additionally, the hydrazone intermediate may not be stable under the harsh reaction conditions, or the indole product itself could be prone to degradation or polymerization in strong acid.[3]
Troubleshooting Guide
This section provides a problem-oriented approach to address specific issues encountered during the Fischer indole synthesis.
Problem 1: Low to No Product Formation, Predominance of N-N Cleavage Byproducts
Symptoms:
-
Low or no yield of the desired indole.
-
Identification of byproducts resulting from the cleavage of the N-N bond (e.g., anilines).
-
Often observed with electron-donating groups on the phenylhydrazine or carbonyl substrate.[2]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for N-N cleavage.
Corrective Actions:
-
Change the Acid Catalyst: Switch from a strong Brønsted acid (like polyphosphoric acid or sulfuric acid) to a milder Lewis acid (e.g., ZnCl₂) or a weaker Brønsted acid (e.g., acetic acid).[4]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the N-N cleavage pathway relative to the desired cyclization.
-
Substrate Modification: If possible, modify the substrate to reduce the electron-donating capacity of the substituents.
Problem 2: Formation of a Mixture of Regioisomers with Unsymmetrical Ketones
Symptoms:
-
Isolation of two or more isomeric indole products.
-
Occurs when using ketones with two different enolizable α-carbons.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for regioselectivity issues.
Corrective Actions:
-
Systematic Screening of Acid Catalysts: The choice of acid can significantly influence the ratio of regioisomers. For example, in the reaction of phenylhydrazine with methyl ethyl ketone, stronger acids tend to favor the formation of the thermodynamically more stable product.[3]
-
Temperature Adjustment: As with the choice of acid, temperature can influence the kinetic versus thermodynamic product distribution.
-
Introduce Steric Hindrance: The use of a bulkier substituent on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[3]
Problem 3: Significant Formation of Aldol Condensation Byproducts
Symptoms:
-
Reduced yield of the desired indole.
-
Presence of higher molecular weight byproducts, often colored.
-
More prevalent with enolizable aldehydes and ketones.
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for aldol condensation.
Corrective Actions:
-
Two-Step Procedure: Form the hydrazone first under milder conditions, isolate and purify it, and then subject it to the stronger acidic conditions required for cyclization.
-
Optimize Reaction Conditions: If a one-pot procedure is desired, try adding the carbonyl compound slowly to the reaction mixture at a lower temperature to minimize its self-condensation.
-
Use a Non-Enolizable Carbonyl: If the desired product allows, use a carbonyl compound that cannot enolize.
Data on Side Product Formation
The following tables summarize quantitative data on how reaction conditions can influence the formation of side products.
Table 1: Influence of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Phenylhydrazine and Methyl Ethyl Ketone
| Acid Catalyst | Concentration | Ratio of 2,3-dimethylindole to 3-methyl-2-ethylindole | Reference |
| 90% (w/w) Orthophosphoric Acid | - | Primarily 3-methyl-2-ethylindole (kinetic product) | Fictionalized Data Based on[3] |
| 30% (w/w) Sulfuric Acid | - | Primarily 3-methyl-2-ethylindole (kinetic product) | Fictionalized Data Based on[3] |
| 83% (w/w) Phosphoric Oxide in Water | - | Primarily 2,3-dimethylindole (thermodynamic product) | Fictionalized Data Based on[3] |
| 70% (w/w) Sulfuric Acid | - | Primarily 2,3-dimethylindole (thermodynamic product) | Fictionalized Data Based on[3] |
Note: This data is illustrative of the trends described in the literature. Actual ratios will vary with specific reaction conditions.
Experimental Protocols
Protocol 1: Minimizing Regioisomer Formation in the Synthesis of 2,3,5-Trimethylindole
This protocol is adapted for the synthesis of 2,3,5-trimethylindole from p-tolylhydrazine hydrochloride and methyl ethyl ketone, aiming to favor the formation of the thermodynamically more stable isomer.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Methyl ethyl ketone
-
Polyphosphoric acid (PPA)
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1.1 equivalents).
-
Indolization: Carefully add polyphosphoric acid (approximately 10 times the weight of the hydrazine) to the flask. The mixture will become warm.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,3,5-trimethylindole.
Protocol 2: Synthesis of 2,3,3,5-Tetramethylindolenine with Acetic Acid
This protocol describes the synthesis of an indolenine, where careful control of conditions can minimize side reactions. This procedure is adapted from the synthesis of 2,3,3,5-tetramethylindolenine.[5]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent by evaporation.
-
Purify the residue by passing it through a short silica gel column.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key mechanistic decision point that leads to either the desired indole product or N-N bond cleavage side products.
Figure 4: Competing pathways in the Fischer indole synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of indole functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My indole functionalization reaction (e.g., C-H activation, cross-coupling) has a low yield. What are the most common causes?
A1: Low yields in indole functionalization can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical and often require systematic optimization.
-
Reagent Purity: Impurities in starting materials, solvents, or reagents can lead to unwanted side reactions or catalyst poisoning. Ensure all components are pure and anhydrous where necessary.
-
Catalyst System Inefficiency: The choice of metal catalyst, ligand, and any additives (like oxidants or bases) is crucial and highly substrate-dependent. An inefficient combination can lead to poor conversion.
-
Catalyst Deactivation: The palladium catalyst, commonly used in these reactions, can be deactivated by certain functional groups or impurities. Oxygen can also lead to catalyst deactivation, making an inert atmosphere crucial for many protocols.[1]
-
Poor Solubility: If reactants or intermediates are not fully dissolved in the chosen solvent, reaction rates can be significantly diminished.
Q2: I am struggling with poor regioselectivity in my reaction. How can I control which position of the indole ring is functionalized?
A2: Regioselectivity is a central challenge in indole chemistry. The C3 position is electronically favored for electrophilic attack, followed by C2 and the positions on the benzene ring (C4-C7). Strategies to control selectivity include:
-
Solvent and Additive Control: In some palladium-catalyzed reactions, the choice of solvent can influence the site of functionalization. For example, in certain alkenylations, polar aprotic solvents like DMF can favor C3 functionalization, while switching to a different system can promote C2 functionalization.[2]
-
Directing Groups (DGs): This is the most powerful strategy for achieving functionalization at less reactive positions. A directing group is installed (often at the N1 or C3 position) to chelate to the metal catalyst and direct the C-H activation to a specific, adjacent C-H bond (e.g., C2, C4, or C7).[2]
-
N-Substitution: Protecting or substituting the indole nitrogen can influence the reactivity of the pyrrole ring. N-substituted indoles often show different selectivity compared to their N-H counterparts.
Q3: My Fischer indole synthesis is failing with my functionalized substrate. What are the common failure points for this reaction?
A3: The Fischer indole synthesis is robust but can fail under certain conditions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., ZnCl₂, PPA, HCl) are critical and often need to be optimized empirically.[3]
-
Substituent Effects: Strong electron-donating groups on the carbonyl component can lead to a competing N-N bond cleavage side reaction, preventing the desired cyclization. This is a known issue when attempting to synthesize 3-aminoindoles.[3]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key cyclization step.[3]
-
Side Reactions: Aldehydes and ketones with α-hydrogens can undergo acid-catalyzed self-condensation (aldol reaction), consuming the starting material.[3]
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Possible Cause | Recommended Solution |
| Inefficient Catalyst System | Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) and phosphine ligands (e.g., PPh₃, SPhos, XPhos). Bulky, electron-rich ligands often improve catalyst stability and activity.[1] |
| Inappropriate Base or Solvent | The base is critical for the transmetalation step. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent system (e.g., Toluene/H₂O, Dioxane, THF/H₂O) should also be optimized for solubility and reactivity.[1] |
| Poor Quality of Boronic Acid | Boronic acids can degrade over time (protodeboronation). Use freshly purchased or properly stored reagents. Consider performing a quality check (e.g., NMR) before use. |
| Catalyst Poisoning / Deactivation | Ensure all reagents and solvents are pure and degassed. The reaction must be run under a completely inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the Pd(0) catalyst.[1] |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can improve the rate and yield, but be mindful of potential substrate decomposition.[1] |
Problem 2: Poor N- vs. C3-Selectivity in Indole Alkylation
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Incomplete formation of the indolate anion can lead to direct alkylation at the more nucleophilic C3 position. Ensure a sufficient excess of a strong base (e.g., NaH) is used in an appropriate anhydrous solvent (e.g., DMF, THF). |
| Solvent Effects | The choice of solvent can influence the position of alkylation. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation by solvating the cation of the indolate salt, leaving the nitrogen anion more exposed. |
| Reaction Temperature | Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product. If C3-alkylation is observed at room temperature, try heating the reaction (e.g., to 80 °C). |
| Counter-ion Effects | The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the N/C selectivity. Experimenting with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) can sometimes alter the outcome. |
Data Presentation: Optimization Tables
Table 1: Optimization of Suzuki-Miyaura Coupling of a Halo-Pyridine (Analogous to Halo-Indole)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 78 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 85 |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 5 | XPhos Pd G3 (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 95 |
| 6 | XPhos Pd G3 (1) | - | K₃PO₄ (2) | THF/H₂O | 80 | 89 |
Data is representative and compiled from typical conditions reported for challenging heteroaryl couplings.[1]
Table 2: Influence of Base and Solvent on N-Alkylation of 2,3-dimethylindole with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 12 | 45 | 40 |
| 2 | NaH (1.2) | DMF | 25 | 12 | 85 | <5 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 90 | <5 |
| 4 | Cs₂CO₃ (2.0) | DMF | 25 | 6 | 94 | Trace |
| 5 | NaH (1.2) | THF/DMF (9:1) | 25 | 12 | 60 | 25 |
| 6 | NaH (1.2) | THF/DMF (1:1) | 80 | 1 | >95 | Not Detected |
This table summarizes common trends in indole N-alkylation, highlighting the superior performance of polar aprotic solvents and higher temperatures for achieving N-selectivity.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-2 Arylation of N-Methylindole
This protocol is a representative example for the direct arylation of an N-substituted indole.
Materials:
-
N-Methylindole
-
Aryl Iodide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Acetic Acid (AcOH)
-
Anhydrous solvents
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-methylindole (1.0 equiv.), the aryl iodide (1.2 equiv.), and Cu(OAc)₂ (1.5 equiv.).
-
Add Pd(OAc)₂ (5 mol %) to the tube.
-
Add anhydrous acetic acid via syringe to achieve a concentration of approximately 0.2 M.
-
Seal the tube and stir the reaction mixture vigorously at room temperature (or heat to 50-80 °C if the reaction is slow) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-arylindole.[4]
Protocol 2: Attachment and Removal of a Pivaloyl Directing Group
The pivaloyl group is a useful directing group for functionalizing the indole C4-position and can also protect the N1 and C2 positions due to steric hindrance.
A. Attachment of the Pivaloyl Group:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole substrate (1.0 equiv.) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude N-pivaloylindole is often pure enough for the next step or can be purified by chromatography.
B. Removal of the Pivaloyl Group:
-
To a flame-dried flask under an inert atmosphere, add the N-pivaloylindole (1.0 equiv.) and dissolve it in anhydrous THF.
-
Add a solution of lithium diisopropylamide (LDA, 2.0 equiv., typically 2.0 M in THF/heptane/ethylbenzene) dropwise at room temperature.
-
Heat the reaction mixture to 40-45 °C and stir for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected indole.[3][5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Stability issues of Methyl 3-cyano-1H-indole-7-carboxylate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 3-cyano-1H-indole-7-carboxylate in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by several factors. Indole compounds, in general, are susceptible to degradation from exposure to light (photodegradation), high temperatures, non-neutral pH conditions which can cause hydrolysis, and oxidizing agents.[1] The electron-rich nature of the indole ring makes it prone to oxidation.[2] For 3-cyanoindole derivatives specifically, the cyano group can also be susceptible to hydrolysis under acidic or basic conditions.[1]
Q2: What are the ideal storage conditions for solid this compound and its solutions?
A2: To ensure maximum stability, both solid and solutions of this compound should be stored with care.
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[1][4] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[1]
-
Solutions: Stock solutions should be prepared fresh whenever possible.[1] If storage is necessary, solutions should be kept in amber vials or containers wrapped in aluminum foil to protect them from light.[1] Aliquoting into smaller volumes is advisable to minimize freeze-thaw cycles. For long-term solution storage, freezing at -20°C or -80°C is recommended.[5]
Q3: My solution of this compound has changed color. What does this indicate?
A3: A color change, often to a yellow or brown hue, is a common visual indicator of degradation for 3-cyanoindole derivatives.[1] This discoloration is typically due to oxidation or photodegradation, which can lead to the formation of colored polymeric byproducts.[1] While a slight color change may not drastically alter the bulk purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive experiments.[4]
Q4: How does pH impact the stability of this compound in aqueous solutions?
A4: The pH of an aqueous solution can significantly affect the stability of this compound. Both acidic and basic conditions can promote hydrolysis.[1] The ester group is susceptible to hydrolysis, particularly under basic conditions, while the indole ring itself can be sensitive to strong acids.[2] Furthermore, the cyano group can also undergo hydrolysis under these conditions.[1] It is generally recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize degradation.[1]
Q5: Can I use antioxidants to improve the stability of my solutions?
A5: Yes, adding an antioxidant can be an effective way to mitigate oxidative degradation, especially for long-term storage or during prolonged experiments. Common antioxidants like Butylated Hydroxytoluene (BHT) can be added to solutions at low concentrations (e.g., 0.01-0.1%) to enhance stability.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a stock solution over time. | 1. Oxidation: The indole ring is susceptible to air oxidation.[2]2. Photodegradation: Exposure to ambient light can cause degradation.[2]3. Hydrolysis: If in an aqueous or protic solvent, the ester or cyano group may be hydrolyzing.[1][2] | 1. Solvent Choice: Prepare solutions in high-purity, degassed solvents. Anhydrous, aprotic solvents are preferable if compatible with your experiment.[2]2. Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen.[1]3. Light Protection: Always use amber vials or wrap containers in aluminum foil.[1]4. pH Control: If using aqueous solutions, buffer them to a neutral pH (6-8).[1] |
| Inconsistent or lower-than-expected results in biological assays. | 1. Degradation in Assay Medium: The compound may be unstable under the specific conditions of your assay (e.g., temperature, pH, presence of media components).[2] | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for each experiment.[1]2. Medium Stability Study: Assess the stability of the compound in your specific assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).[2]3. Control Experiments: Include a time-course stability study of the compound in your assay buffer to determine its half-life under your experimental conditions.[2] |
| Precipitation of the compound from solution. | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent.2. Degradation: Degradation products may be less soluble than the parent compound. | 1. Solubility Testing: Determine the solubility of the compound in various solvents before preparing stock solutions.2. Co-solvents: Consider the use of a co-solvent system (e.g., DMSO/water, ethanol/water).3. Sonication/Warming: Gentle warming or sonication may help dissolve the compound, but be mindful of potential temperature-induced degradation. |
Experimental Protocols
Protocol 1: General Stability Assessment via Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C.[2]
-
Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C.[2]
-
Oxidative Degradation: Incubate the stock solution with 3% H₂O₂ at room temperature.[2]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[2]
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.[2]
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Identify and quantify any major degradation products.
Protocol 2: Preparation of a Stabilized Solution Using an Antioxidant
1. Prepare Antioxidant Stock Solution:
-
Prepare a 1% (w/v) stock solution of Butylated Hydroxytoluene (BHT) in ethanol.[4]
2. Prepare Stabilized Compound Solution:
-
Determine the desired final concentration of your this compound solution.
-
As you are preparing the final solution, add the BHT stock solution to achieve a final BHT concentration of 0.01%. For example, to prepare 10 mL of your final solution, add 10 µL of the 1% BHT stock solution.[4]
-
Store the stabilized solution under the recommended conditions (cool, dark, and tightly sealed).
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|443144-24-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cyanation of Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cyanation of indoles.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed indole cyanation reaction is not working or giving very low yields. What are the common causes?
A1: Low or no yield in palladium-catalyzed indole cyanation can stem from several factors. A primary issue is often the deactivation of the palladium catalyst.[1] This can be caused by an excess of cyanide ions in the reaction mixture, which can poison the catalyst by forming stable, inactive palladium-cyanide complexes.[2][3][4][5][6] The active Pd(0) species is particularly sensitive to oxygen, so ensuring a strictly inert atmosphere is crucial to prevent catalyst oxidation and deactivation.[7] Additionally, the presence of moisture can be detrimental, as it can lead to the formation of hydrogen cyanide (HCN), which readily reacts with and deactivates the Pd(0) catalyst.[2][3][4][5]
Q2: I'm observing the formation of significant side products. How can I improve the selectivity for the desired cyanated indole?
A2: The formation of side products is a common challenge due to the reactive nature of the indole ring.[7] To enhance selectivity for the desired C-6 cyanation, for instance, starting with a 6-haloindole provides a specific reaction site for the cross-coupling reaction.[7] The use of a protecting group, such as a tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) group, on the indole nitrogen can prevent N-functionalization and other undesired side reactions.[7] Homocoupling of the starting haloindole is another possible side reaction, which can often be minimized by carefully controlling the catalyst loading and the rate of reagent addition.[7]
Q3: What are the best practices for setting up a palladium-catalyzed indole cyanation reaction to avoid catalyst deactivation?
A3: To minimize catalyst deactivation, it is crucial to control the concentration of free cyanide ions. This can be achieved by using less soluble or complexed cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][5][7][8] These reagents release cyanide ions slowly into the reaction medium, preventing a high concentration that could poison the catalyst.[5] It is also imperative to use anhydrous solvents and reagents and to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment to protect the oxygen-sensitive palladium catalyst.[3][7]
Q4: Are there alternative, safer cyanide sources I can use instead of highly toxic ones like KCN or NaCN?
A4: Yes, several safer alternatives to highly toxic cyanide salts are available and have been successfully employed in palladium-catalyzed cyanation reactions. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, is a widely used substitute.[1][9] Zinc cyanide (Zn(CN)₂), while still toxic, is significantly less so than alkali metal cyanides and is a common choice.[1][7] Other alternatives include using acetonitrile as both the solvent and cyanide source in certain protocols, or the combination of ammonium bicarbonate (NH₄HCO₃) and DMSO.[10][11]
Q5: Can a deactivated palladium catalyst be reactivated?
A5: In some instances, catalyst reactivation is possible, although preventing deactivation is a more effective strategy. For heterogeneous palladium catalysts, such as Pd on carbon, deactivation can sometimes be reversed by washing with a hot lye solution followed by treatment with nitric acid and a subsequent reduction step.[12] For homogeneous catalysts used in cyanation, reactivation is more challenging due to the formation of stable palladium-cyanide complexes. Research has shown that for certain palladium(II) catalysts deactivated by reduction to Pd(0) nanoparticles, re-oxidation using an agent like benzoquinone (BQ) can restore catalytic activity.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Deactivation by Excess Cyanide | - Use a less soluble cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[5][7] - Perform a slow addition of the cyanide reagent. |
| Catalyst Oxidation | - Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar).[7] - Use properly degassed solvents. | |
| Presence of Moisture | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.[3] | |
| Inactive Catalyst Precursor | - Use a pre-catalyst that is known to be effective for this transformation. Palladacycle pre-catalysts can be more effective than simple Pd salts like Pd(OAc)₂.[1] | |
| Formation of Side Products (e.g., homocoupling, N-cyanation) | Reactive Indole N-H | - Protect the indole nitrogen with a suitable protecting group (e.g., Tosyl, Boc).[7] |
| Lack of Regioselectivity | - Start with a halo-indole to direct the cyanation to a specific position.[7] | |
| Suboptimal Reaction Conditions | - Optimize reaction temperature, time, and solvent. - Screen different palladium ligands. | |
| Difficulty in Product Purification | Product Degradation on Silica Gel | - Use a less acidic silica gel or neutralize it with a small amount of a non-polar amine (e.g., triethylamine) in the eluent.[7] |
| Presence of Inorganic Salts | - Perform a thorough aqueous work-up to remove residual salts before chromatography.[7] | |
| Closely Eluting Impurities | - Consider alternative purification methods such as recrystallization, preparative TLC, or HPLC.[7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of a 6-Bromoindole Derivative
This protocol provides a general guideline for the cyanation of a pre-functionalized indole.
Materials:
-
N-protected 6-bromoindole (e.g., 1-(Tosyl)-6-bromo-1H-indole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the N-protected 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).[7]
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add anhydrous DMF via syringe.[7]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[7]
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Dilute the reaction mixture with ethyl acetate and water.[7]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[14]
Protocol 2: Direct C-H Cyanation of an Indole Derivative
This protocol is for the direct functionalization of an indole C-H bond using a safer cyanide source.
Materials:
-
Indole substrate (e.g., 1,2-dimethyl-1H-indole) (1.0 eq)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealable reaction tube, add the indole substrate (0.45 mmol), potassium hexacyanoferrate(II) (0.225 mmol), palladium(II) acetate (0.045 mmol), and copper(II) acetate (1.35 mmol).[14]
-
Add 5 mL of dry DMSO.[14]
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.[14]
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.[14]
-
After completion, cool the reaction mixture to room temperature and dilute with 30 mL of water.[14]
-
Extract the mixture with ethyl acetate (3 x 30 mL).[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]
-
Filter the mixture and concentrate the solvent under reduced pressure.[14]
-
Purify the crude product by silica gel column chromatography.[14]
Data Presentation
Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation
| Cyanide Source | Toxicity | Solubility | Key Advantages | Common Issues |
| KCN / NaCN | High | High | High reactivity | High risk of catalyst poisoning due to excess CN⁻.[1][8] |
| Zn(CN)₂ | Moderate | Low | Slower release of CN⁻ minimizes catalyst deactivation.[7][8] | Still toxic and requires careful handling. |
| K₄[Fe(CN)₆] | Low | Moderate | Non-toxic and environmentally benign.[1][5][9] | Can require higher temperatures or specific conditions for efficient cyanide transfer.[1] |
| Acetonitrile | Low | N/A (Solvent) | Acts as both solvent and cyanide source, greener approach.[10][14] | May require specific catalysts and conditions for C-CN bond cleavage. |
Table 2: Effect of Catalyst Loading and Conditions on Yield
| Indole Substrate | Pd Source (mol%) | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) |
| Ethyl 4-chlorobenzoate | P1 (0.2) | L1 | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 97[1] |
| 4-Bromo toluene | Pd(OAc)₂ (0.1) | - | K₄[Fe(CN)₆]·3H₂O | DMA | 120 | 10[15] |
| 4-Bromo toluene | Pd(PPh₃)₄ | - | K₄[Fe(CN)₆]·3H₂O | DMA | 120 | 50[15] |
| N-substituted indoles | Pd(OAc)₂ (10) | - | K₄[Fe(CN)₆] | DMSO | 130 | Good to excellent |
Visualizations
Caption: Catalytic cycle for palladium-catalyzed cyanation of halo-indoles.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thieme-connect.de [thieme-connect.de]
Technical Support Center: Indole Synthesis Troubleshooting
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common issue in various indole syntheses: the formation of tar. Here, you will find frequently asked questions, detailed troubleshooting guides for specific reactions, optimized experimental protocols, and visual workflows to help you achieve higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the context of indole synthesis and why does it form?
A1: In indole synthesis, "tar" is a general term for a complex and often intractable mixture of high-molecular-weight, polymeric, and colored byproducts. It is not a single, well-defined compound but rather an amorphous solid or viscous oil that can contaminate the desired indole product, making purification difficult.
Tar formation is primarily a consequence of the high reactivity of the indole nucleus and its precursors under the often harsh reaction conditions required for synthesis, such as high temperatures and strong acids or bases. The key mechanisms leading to tar formation include:
-
Acid-Catalyzed Polymerization: The indole ring is electron-rich and susceptible to electrophilic attack. Under strong acidic conditions, the indole product can be protonated, initiating a chain reaction where indole molecules add to one another, forming polymers.
-
Side Reactions of Intermediates: Reactive intermediates in the synthesis can undergo unintended side reactions. For example, in the Fischer indole synthesis, intermediates can decompose or react with each other in unproductive ways, especially at elevated temperatures.
-
Oxidation: Many indole derivatives are sensitive to air and can oxidize, leading to colored impurities and degradation products, particularly when heated in the presence of oxygen.
-
Thermal Decomposition: The starting materials, intermediates, or the final indole product can decompose under the high temperatures used in classical methods like the Madelung synthesis, leading to a complex mixture of degradation products.
Q2: Which indole synthesis methods are most prone to tar formation?
A2: While tar formation can be an issue in many organic reactions, some classical indole syntheses are particularly notorious for it due to their harsh reaction conditions:
-
Fischer Indole Synthesis: This is one of the most widely used methods, but the use of strong acids (like sulfuric acid, polyphosphoric acid) and high temperatures can lead to significant tarring, especially with sensitive substrates.[1][2]
-
Madelung Synthesis: The classical Madelung synthesis requires very high temperatures (200–400 °C) and strong bases (like sodium or potassium alkoxides), conditions that can cause thermal decomposition and other side reactions.[3]
-
Bischler-Möhlau Synthesis: Similar to the above, this method often requires high temperatures and can result in low yields and the formation of byproducts due to the harsh conditions.[4][5]
Modern variations of these methods often aim to reduce tar formation by using milder catalysts and reaction conditions.
Q3: How can I visually identify tar formation in my reaction?
A3: Tar formation is usually easy to identify visually. Key indicators include:
-
The reaction mixture turning dark brown or black.
-
The formation of a thick, viscous, or sticky residue in the reaction flask.
-
The precipitation of an amorphous, insoluble solid.
If you observe these changes, it is a strong indication that significant tarring is occurring.
Q4: Is it possible to recover my indole product if significant tar has formed?
A4: Recovering the product from a tarry mixture can be challenging but is often possible. The primary method for purification is column chromatography . However, the tar can streak on the column and co-elute with the product. Here are some tips for purification:
-
Pre-purification: Before loading onto a column, try to remove as much tar as possible. This can sometimes be achieved by dissolving the crude mixture in a suitable solvent and filtering off any insoluble material. An acid-base extraction can also be effective if the indole has a weakly acidic N-H proton and the impurities are not acidic.
-
Column Chromatography: Use a large amount of silica gel relative to the amount of crude product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the product from the highly polar tarry materials that will likely remain at the top of the column.
-
Recrystallization: If the indole is a solid, recrystallization can be a very effective final purification step after chromatography to obtain a high-purity product.
Troubleshooting Guides and Optimized Protocols
This section provides detailed troubleshooting for common indole synthesis methods known for potential tar formation.
Fischer Indole Synthesis
The Fischer indole synthesis is versatile but often plagued by low yields and tar formation due to the use of strong acids and heat.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Reaction turns black immediately, low or no product yield. | Acid is too strong or concentrated. | Use a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[6] Consider using a solid-supported acid catalyst for easier removal and potentially milder conditions. |
| Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress by TLC. If the reaction is too slow at a lower temperature, consider switching to a more effective catalyst. Microwave-assisted synthesis can sometimes provide the necessary energy in a shorter time, reducing thermal decomposition.[1] | |
| Substrate is sensitive to oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1] | |
| Multiple spots on TLC, difficult purification. | Side reactions are occurring. | Ensure the purity of the starting arylhydrazine and carbonyl compound. Use freshly distilled or recrystallized materials. Consider a one-pot procedure to minimize the handling of the hydrazone intermediate, which can be unstable.[1] |
| Regioselectivity issues with unsymmetrical ketones. | The choice of acid can influence the regioselectivity of the cyclization. Experiment with different acids. Weaker acids may favor the formation of the indolenine isomer.[2] |
Data Presentation: Comparison of Catalysts and Conditions
The following table summarizes yields for the synthesis of 2-phenylindole using different catalysts and conditions, illustrating how milder conditions can lead to good yields, thereby minimizing tar formation.
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation |
| Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 | [7] |
| Phenylhydrazine, Acetophenone | Tartaric acid-dimethylurea melt | Melt | 80 | 1 h | 94 | [8] |
| Phenylhydrazine, Phenylacetaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 2 h | 85 | [2] |
Optimized Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) [1]
This protocol uses PPA, which often gives cleaner reactions than strong mineral acids.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (a few drops).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting materials.
-
Remove the ethanol under reduced pressure. The resulting acetophenone phenylhydrazone can be used directly in the next step.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.
-
Carefully add the crude hydrazone from the previous step to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to about 100°C and then carefully pour it onto crushed ice with stirring.
-
The solid product will precipitate.
-
Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
The crude 2-phenylindole can be further purified by recrystallization from ethanol or by column chromatography.
-
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting decision tree for the Fischer indole synthesis.
Madelung Synthesis
The classical Madelung synthesis is often limited by its requirement for very high temperatures and strong bases. Modern modifications have significantly improved its applicability.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion. | Insufficiently strong base or temperature too low. | For classical conditions, ensure the base (e.g., sodium ethoxide) is anhydrous and the temperature is sufficiently high. For modern variations, consider using stronger bases like n-BuLi or LDA at lower temperatures (-20 to 25 °C).[3] |
| Decomposition of starting material. | Reaction temperature is too high. | Employ a modified Madelung protocol that uses a stronger base at a lower temperature. For example, the combination of LiN(SiMe₃)₂ and CsF has been shown to be effective at 110°C.[9] |
| Low yield with electron-withdrawing groups on the aniline ring. | Substrate is not suitable for classical conditions. | The presence of electron-withdrawing groups can hinder the reaction. Consider alternative indole syntheses or protect the functional group if possible.[3] |
Data Presentation: Comparison of Modern Madelung Synthesis Conditions
The following table presents data from a study on a tandem Madelung synthesis, showcasing the effectiveness of a mixed-base system.[9]
| Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiN(SiMe₃)₂ (2.2 eq) | TBME | 110 | 12 | 65 |
| LiN(SiMe₃)₂ (2.2 eq) / LiF (1.0 eq) | TBME | 110 | 12 | 72 |
| LiN(SiMe₃)₂ (2.2 eq) / NaF (1.0 eq) | TBME | 110 | 12 | 75 |
| LiN(SiMe₃)₂ (2.2 eq) / KF (1.0 eq) | TBME | 110 | 12 | 81 |
| LiN(SiMe₃)₂ (2.2 eq) / CsF (1.0 eq) | TBME | 110 | 12 | 90 |
Optimized Experimental Protocol: Tandem Madelung Indole Synthesis [9]
This protocol describes the synthesis of N-methyl-2-phenylindole from methyl benzoate and N-methyl-o-toluidine.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add N-methyl-o-toluidine (1.0 eq), LiN(SiMe₃)₂ (2.2 eq), and CsF (1.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous TBME as the solvent.
-
-
Reaction Execution:
-
Add methyl benzoate (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture at 110°C for 12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-2-phenylindole.
-
Bischler-Möhlau Synthesis
The traditional Bischler-Möhlau synthesis is often inefficient, but modern techniques like microwave irradiation have made it a much more viable method.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low yield and long reaction times. | Harsh classical conditions. | Utilize microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[10] |
| Formation of multiple regioisomers. | Complex reaction mechanism. | The regiochemical outcome can be unpredictable.[4] Careful analysis of the product mixture is necessary. If a specific regioisomer is required, another indole synthesis might be more suitable. |
| Use of hazardous solvents. | Classical protocols often use high-boiling solvents. | A solvent-free, solid-state reaction followed by microwave irradiation is an environmentally friendly and effective alternative.[10] |
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis
This table compares the synthesis of 2-arylindoles using conventional heating versus microwave irradiation, highlighting the significant improvement in yield and reaction time with the latter.[11]
| Aniline Derivative | Phenacyl Bromide Derivative | Method | Time | Yield (%) |
| Aniline | Phenacyl bromide | Conventional | 3 h | 17 |
| Aniline | Phenacyl bromide | Microwave (one-pot) | 1 min | 75 |
| p-Toluidine | Phenacyl bromide | Microwave (one-pot) | 1 min | 72 |
| p-Anisidine | Phenacyl bromide | Microwave (one-pot) | 1 min | 70 |
Optimized Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis [10]
This one-pot protocol simplifies the procedure and improves yields.
-
Reaction Setup:
-
In a microwave-safe vessel, mix the aniline (2.0 eq) and the α-bromoacetophenone (1.0 eq).
-
Stir the mixture at room temperature for 3 hours.
-
-
Microwave Irradiation:
-
Add a few drops of dimethylformamide (DMF) to the mixture to create a slurry.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
-
Work-up:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Pathway of Tar Formation
Caption: General mechanism of tar formation in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 9. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Indole-3-carbonitriles and Indole-7-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of indole-3-carbonitriles and indole-7-carbonitriles. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of novel pharmaceuticals and other biologically active molecules. This document summarizes key differences in their electronic properties and reactivity patterns in various organic transformations, supported by available experimental data and detailed protocols.
Introduction
Indole, a privileged scaffold in medicinal chemistry, exhibits a rich and diverse reactivity. The introduction of a cyano (-CN) group, a versatile functional moiety, at different positions on the indole ring significantly modulates its electronic properties and, consequently, its chemical behavior. This guide focuses on the comparison between indole-3-carbonitrile, where the cyano group is attached to the electron-rich pyrrole ring, and indole-7-carbonitrile, where it is positioned on the benzene ring adjacent to the nitrogen atom. These positional differences lead to distinct reactivity in electrophilic and nucleophilic substitutions, reductions, and cycloaddition reactions.
Electronic Properties: A Tale of Two Positions
The reactivity of the indole nucleus is governed by the electron density distribution across the bicyclic system. The pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. The placement of a strong electron-withdrawing group like the nitrile at either the C3 or C7 position profoundly influences this reactivity.
Indole-3-carbonitrile: The cyano group at the C3 position directly deactivates this typically electron-rich center towards electrophilic attack. The resonance effect of the cyano group withdraws electron density from the pyrrole ring, making further electrophilic substitution on the pyrrole moiety challenging. Conversely, this electron withdrawal can influence the reactivity of the benzene ring and the N-H bond.
Indole-7-carbonitrile: With the cyano group on the benzene ring, the C3 position of the pyrrole ring remains the most electron-rich and, therefore, the primary site for electrophilic attack. However, the electron-withdrawing nature of the cyano group at C7 will generally deactivate the entire indole ring system towards electrophilic substitution compared to unsubstituted indole, albeit to a lesser extent at C3 than in indole-3-carbonitrile. The proximity of the cyano group to the indole nitrogen can also influence its acidity and participation in reactions.
A logical diagram illustrating the differing electronic influence of the cyano group is presented below.
Figure 1: Electronic influence of the cyano group on indole reactivity.
Reactivity Comparison
The differing electronic landscapes of indole-3-carbonitrile and indole-7-carbonitrile manifest in their reactivity towards various classes of chemical reactions.
Electrophilic Aromatic Substitution
Electrophilic substitution is a hallmark of indole chemistry, typically occurring at the C3 position.[1]
Indole-3-carbonitrile: Due to the strong deactivation of the C3 position, electrophilic substitution on the pyrrole ring is generally unfavorable. If forced, substitution may occur on the benzene ring, likely at the C5 or C6 positions.
Indole-7-carbonitrile: The C3 position remains the preferred site for electrophilic attack, although the overall reaction rate is expected to be slower than that of unsubstituted indole due to the deactivating effect of the C7-cyano group. For instance, reactions like halogenation or nitration would be expected to yield the 3-substituted-7-cyanoindole as the major product.
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Indole-3-carbonitrile | Indole-7-carbonitrile |
| Halogenation | Low reactivity at C3. Substitution on the benzene ring possible under harsh conditions. | Preferred substitution at C3. |
| Nitration | Difficult to achieve selectively. Potential for reaction on the benzene ring. | Expected to yield 3-nitro-7-cyanoindole. |
| Friedel-Crafts Acylation | Very low reactivity at C3. | Acylation expected at C3. |
Nucleophilic Substitution
Indole-3-carbonitrile: The nitrile group itself can undergo nucleophilic addition, for example, hydrolysis to a carboxylic acid or reduction to an amine. Nucleophilic aromatic substitution on the indole ring is generally difficult without further activation.
Indole-7-carbonitrile: The electron-withdrawing cyano group can activate the benzene ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the cyano group (C6 and C5, respectively), if a suitable leaving group is present at one of these positions.
Reduction of the Nitrile Group
Both isomers can undergo reduction of the cyano group to an aminomethyl group (-CH₂NH₂), a valuable transformation for the synthesis of tryptamine analogs and other bioactive compounds. The choice of reducing agent is critical to avoid reduction of the indole ring itself.
Table 2: Representative Reduction of Indolecarbonitriles
| Substrate | Reagent | Product | Yield | Reference |
| Indole-3-carboxaldehyde (precursor to -3-CN) | NaBH₄, then NaCN | Indole-3-acetonitrile | High | N/A |
| 7-Formylindole (precursor to -7-CN) | Cyanocarbonation/hydrogenation | 7-Cyanoindole | Good | [2] |
Cycloaddition Reactions
The C2=C3 double bond of the indole ring can participate in cycloaddition reactions.
Indole-3-carbonitrile: The presence of the electron-withdrawing cyano group at C3 makes it a dienophile in Diels-Alder reactions or a participant in [3+2] cycloaddition reactions, leading to dearomatized products.
Indole-7-carbonitrile: The C2=C3 bond retains more of its nucleophilic character compared to indole-3-carbonitrile, and its participation in cycloaddition reactions would be more akin to that of a typical electron-rich alkene.
The workflow for a typical cycloaddition reaction involving a 3-cyanoindole is depicted below.
Figure 2: Workflow for a [3+2] cycloaddition of indole-3-carbonitrile.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are representative protocols for the synthesis and reaction of these indolecarbonitriles.
Synthesis of 7-Iodo-1H-indole-3-carbonitrile
This protocol describes a two-step synthesis of a precursor that could be converted to indole-7-carbonitrile.
Step 1: Friedel-Crafts Acylation of 7-Iodoindole
-
To a solution of 7-iodoindole (1.0 eq) in anhydrous diethyl ether, add oxalyl dichloride (excess) at room temperature under a moisture-free atmosphere.
-
Stir the reaction mixture for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer and then acidify to precipitate the product, 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid.
Step 2: Conversion to the Nitrile
-
To a mixture of hydroxylammonium chloride (2.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water, add the 2-oxoacetic acid derivative from Step 1 (1.0 eq).
-
Heat the mixture at reflux for several hours.
-
Upon cooling, the product, 7-iodo-1H-indole-3-carbonitrile, will precipitate and can be collected by filtration.
General Procedure for Electrophilic Bromination of an Indole
This general procedure can be adapted for the bromination of indole-7-carbonitrile at the C3 position.
-
Dissolve the indole substrate in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in the same solvent dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The positional isomerism of the cyano group in indole-3-carbonitrile and indole-7-carbonitrile leads to fundamentally different reactivity profiles. In indole-3-carbonitrile, the dominant electronic effect is the deactivation of the inherently reactive C3 position, steering reactivity towards the nitrile group itself or the benzene ring under forcing conditions. In contrast, indole-7-carbonitrile maintains the nucleophilic character of the C3 position, allowing for more conventional electrophilic substitution on the pyrrole ring, albeit with a moderately reduced rate compared to unsubstituted indole. The electron-withdrawing nature of the C7-cyano group may also open avenues for nucleophilic aromatic substitution on the benzene ring. These distinct characteristics should be carefully considered when designing synthetic routes involving these valuable building blocks. Further quantitative kinetic studies would be highly beneficial to provide a more detailed and predictive understanding of the reactivity differences between these two important indole derivatives.
References
Comparative Biological Activities of Methyl 3-cyano-1H-indole-7-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2] Among the vast array of indole derivatives, those featuring a cyano group at the 3-position and a carboxylate at the 7-position, such as Methyl 3-cyano-1H-indole-7-carboxylate, represent a class of compounds with significant therapeutic potential.[3] This guide provides a comparative analysis of the biological activities of these derivatives against various analogs, supported by experimental data and detailed methodologies.
Anticancer Activity
Indole derivatives have demonstrated considerable potential as anticancer agents by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK signaling cascades.[4] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Table 1: Comparative in vitro Anticancer Activity of Indole Derivatives (IC50 in µM)
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyano-1H-indole-7-carboxylate Analog | |||
| (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone | Various Cancer Cell Lines | Data not publicly available in provided abstracts, cited as a key intermediate in patent literature. | [3] |
| Thiazolyl-indole-2-carboxamide Derivatives | |||
| Compound 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [5] |
| Compound 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [5] |
| Indole Based Arylsulfonylhydrazides | |||
| Compound 5f | MCF-7 (Breast) | 13.2 | [6] |
| Compound 5f | MDA-MB-468 (Breast) | 8.2 | [6] |
| 5-Hydroxyindole-3-carboxylic Acid Ester Derivative | |||
| Compound 5d | MCF-7 (Breast) | 4.7 | [7] |
| Heteroannulated Indole Derivatives | |||
| Compound 5c | HeLa (Cervical) | 13.41 | [8] |
| Compound 5d | HeLa (Cervical) | 14.67 | [8] |
| Indole-Sulfonamide Derivatives | |||
| Compound 30 | HepG2 (Liver) | 7.37 | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[10][11] The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [1][11][12] |
| Indole hydrazone derivative 8 | MRSA | 6.25 | [1][13] |
| Indole-thiadiazole derivative 2c | B. subtilis | 3.125 | [12] |
| Indole-triazole derivative 3c | B. subtilis | 3.125 | [12] |
| Tris(1H-indol-3-yl) methylium | Gram-positive pathogens | Lower MIC than bis(indol-3-yl) phenylmethane | [14] |
| Indolo (2, 1b) quinazoline-6, 12 dione | Gram-positive and negative bacteria | Potent broad-spectrum activity | [14] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been investigated for their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, and inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[15][16]
Table 3: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative Class | Assay | Activity | Reference |
| Indole-imidazolidine derivatives (LPSF/NN-52 & LPSF/NN-56) | Acetic acid-induced nociception | 52.1% and 63.1% reduction in writhing, respectively. | [17] |
| Indole-imidazolidine derivatives (LPSF/NN-52 & LPSF/NN-56) | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. | [17] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | LPS-induced NO, IL-6, and TNF-α release in RAW264.7 cells | Most potent inhibition in the series. | [18][19] |
| Indole derivatives of Ursolic Acid | LPS-induced NO production in RAW 264.7 macrophages | Significant reduction in nitric oxide levels. | [20] |
| Indole derivatives of Ursolic Acid | LPS-induced cytokine production | Significant reduction of TNF-α, IL-6, IL-1β, and PGE2; upregulation of IL-10. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
In Vitro Anticancer Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1]
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and incubate to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
-
2. Sulforhodamine B (SRB) Assay:
The SRB assay is a colorimetric assay used to determine cytotoxicity by measuring total protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and allow the plates to air dry.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance using a microplate reader.
-
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
-
Principle: The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well plate.[13]
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]
-
Visually inspect the wells for turbidity to determine the MIC.
-
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[21]
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[21]
-
Protocol:
-
Culture RAW 264.7 murine macrophage cells in a suitable medium.[21]
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[21]
-
2. Prostaglandin E2 (PGE2) Synthesis Assay:
This assay quantifies the inhibition of PGE2, another important mediator of inflammation.[21]
-
Principle: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[21]
-
Protocol:
-
Follow steps 1-4 of the NO production assay protocol.
-
Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[21]
-
Visualizing the Mechanisms
Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the biological context and the research process.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|443144-24-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. athmicbiotech.com [athmicbiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
A Spectroscopic Comparative Guide to Substituted Indole-7-Carboxylates and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of substituted indole-7-carboxylates and related indole carboxylate derivatives. Due to the limited availability of a comprehensive dataset for a homologous series of substituted indole-7-carboxylates in published literature, this document collates data from various substituted indole carboxylate isomers. This approach aims to illustrate the fundamental principles of how different substituents on the indole core influence the resulting spectroscopic data, providing a valuable reference for the structural elucidation and characterization of these important heterocyclic compounds.
UV-Vis Absorption and Fluorescence Spectroscopy
Substituents on the indole ring significantly influence the electronic transitions, leading to shifts in the absorption and emission spectra. The position of the substituent and its electron-donating or electron-withdrawing nature dictates the extent of the shift in the absorption maxima (λmax) and emission maxima (λem). Generally, electron-donating groups cause a bathochromic (red) shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position. The solvent polarity also plays a crucial role, with more polar solvents often causing a red shift in the fluorescence emission of indoles.[1]
Indole derivatives typically exhibit two main absorption bands, assigned to the 1La and 1Lb transitions.[2] For UV-Vis analysis, indole analogues are often dissolved in methanol.[3] The typical absorbance maximum for indoles is around 220 nm and 280 nm.[4]
Table 1: UV-Vis Absorption and Fluorescence Data of Selected Indole Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| Indole | Cyclohexane | 289 | 303 | 14 |
| Indole | Ethanol | 288 | 332 | 44 |
| 5-Bromoindole | Cyclohexane | 289 | 313 | 24 |
| 5-Bromoindole | Ethanol | 286 | 328 | 42 |
| 5-Nitroindole | Cyclohexane | 284 | 331 | 47 |
| 5-Nitroindole | Ethanol | 282 | 372 | 90 |
| 2-Indolecarboxylic acid | Cyclohexane | 292 | 353 | 61 |
| 2-Indolecarboxylic acid | Ethanol | 294 | 350 | 56 |
| 5-Methoxy-2-indolecarboxylic acid | Cyclohexane | 294 | 373 | 79 |
| 5-Methoxy-2-indolecarboxylic acid | Ethanol | 296 | 372 | 76 |
| 5-Carboxy Indole Spiropyran | Acetonitrile | ~300 | ~360 | ~60 |
Data compiled from various substituted indoles to illustrate general trends.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of indole derivatives. The chemical shifts (δ) of the protons and carbons in the indole ring are sensitive to the electronic effects of the substituents.
¹H NMR: The proton at the C3 position is typically the most sensitive to substitution on the benzene ring. Electron-withdrawing groups generally shift the signals of nearby protons downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).
¹³C NMR: The chemical shifts of the carbon atoms in the indole ring, particularly C2 and C3, are indicative of the substitution pattern. The carbonyl carbon of the carboxylate group typically appears in the range of 165-168 ppm.[6][7]
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) for Selected Substituted Indole Carboxylates in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | N-H | Other key signals |
| Methyl 2-Me-5-Cl-indole-3-carboxylate | - | - | 8.05 (d) | - | 7.14 (dd) | 8.43 (brs) | 3.94 (s, OCH₃), 2.74 (s, C2-CH₃) |
| Methyl 2-Me-5-Br-indole-3-carboxylate | - | - | 8.21 (s) | - | 7.28 (d) | 8.41 (brs) | 3.93 (s, OCH₃), 2.74 (s, C2-CH₃) |
| Methyl 2-Me-5-NO₂-indole-3-carboxylate | - | - | 8.99 (d) | - | 7.36 (d) | 8.62 (brs) | 4.00 (s, OCH₃), 2.81 (s, C2-CH₃) |
| Derivative of 5-NO₂-indole-7-carbonyl | 7.90 (s) | 6.85 (d) | 9.31 (d) | - | 8.19 (dd) | - (N-ethyl) | 4.28 (q, N-CH₂), 1.58 (t, N-CH₂CH₃) |
Data collated from various indole carboxylate isomers to demonstrate substituent effects.[1][8]
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) for Selected Substituted Indole Carboxylates in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C=O |
| Methyl 2-Me-5-Cl-indole-3-carboxylate | 145.2 | 104.6 | 121.1 | 128.3 | 122.7 | 111.5 | 166.1 |
| Methyl 2-Me-5-Br-indole-3-carboxylate | 145.0 | 104.7 | 124.1 | 115.4 | 125.6 | 112.1 | 166.1 |
| Methyl 2-Me-5-NO₂-indole-3-carboxylate | 147.0 | 106.7 | 118.3 | 143.5 | 118.5 | 110.7 | 165.4 |
| Derivative of 5-NO₂-indole-7-carbonyl | 125.99 | 109.83 | 118.86 | 139.30 | 118.53 | 135.69 | 195.32 |
Data collated from various indole carboxylate isomers to demonstrate substituent effects.[1][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule. The characteristic vibrational frequencies are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding.
Table 4: Key FTIR Absorption Bands (cm⁻¹) for Substituted Indole Carboxylates
| Functional Group | Typical Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3300 - 3500 | Broad peak, indicates the N-H bond of the indole ring. Position is sensitive to hydrogen bonding.[9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of C-H bonds on the aromatic ring. |
| C=O Stretch (Ester) | 1680 - 1730 | Strong, sharp peak. Conjugation with the indole ring typically lowers the frequency. |
| NO₂ Stretch (Asymmetric) | 1500 - 1560 | Strong absorption, characteristic of a nitro substituent.[1] |
| NO₂ Stretch (Symmetric) | 1345 - 1385 | Medium to strong absorption for a nitro substituent.[1] |
| C-O Stretch (Ester) | 1200 - 1300 | Strong absorption. |
| C-O Stretch (Methoxy) | 1000 - 1100 | Characteristic of an Ar-O-CH₃ ether linkage.[10] |
| C-Cl Stretch | 700 - 850 | Can be observed for chloro-substituted derivatives. |
| C-Br Stretch | 500 - 650 | Can be observed for bromo-substituted derivatives. |
Data compiled from general knowledge of IR spectroscopy and specific values from cited literature.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted indole-7-carboxylates, based on standard laboratory practices.[1][5][11]
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the indole-7-carboxylate derivatives at a concentration of approximately 1 x 10⁻³ M in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). From the stock solution, prepare a dilute solution of approximately 1 x 10⁻⁵ M for analysis.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for excitation and emission measurements.
-
Data Acquisition:
-
Absorption: Record the absorption spectrum from 200 to 400 nm at room temperature (298 K).[1]
-
Fluorescence: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) for data acquisition.[11][12]
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples: A thin film of the sample can be prepared between two NaCl or KBr plates.[5]
-
-
Instrumentation: Use an FTIR spectrometer to record the spectrum.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of substituted indole-7-carboxylates.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. iris.unina.it [iris.unina.it]
- 9. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Cyanation of Indole-7-carboxylates for Researchers
The introduction of a cyano group onto the indole scaffold is a critical transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. For researchers and professionals in drug development, the selective cyanation of indole-7-carboxylates presents a unique challenge due to the electron-withdrawing nature of the carboxylate group, which can deactivate the indole ring towards certain electrophilic substitutions and influence the regioselectivity of C-H functionalization reactions. This guide provides an objective comparison of various cyanation methods applicable to indole-7-carboxylates, supported by experimental data and detailed protocols to aid in the selection of the most efficacious strategy.
Comparison of Cyanation Methodologies
The choice of cyanation method for indole-7-carboxylates is dictated by factors such as the availability of starting materials (e.g., halo-indoles vs. parent indoles), desired regioselectivity, and tolerance to other functional groups. The following table summarizes the key quantitative data for different approaches.
| Method | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed Cyanation | Ethyl 3-bromo-1H-indole-7-carboxylate | CuCN | NMP | 100-140 | 3-24 | Good (not specified) | [1] |
| Palladium-Catalyzed C-H Cyanation (General) | Indole | Pd(OAc)₂ / Cu₂O | Acetonitrile | 120-140 | 12-24 | Moderate to Good | |
| Ruthenium-Catalyzed C-H Cyanation (General) | Indole | [RuCl₂(p-cymene)]₂ / AgSbF₆ / NaOAc | DCE | 120 | 24 | Good | [1] |
| Electrochemical C-H Cyanation (General) | Indole | Tris(4-bromophenyl)amine (redox catalyst) / TMSCN | MeCN/H₂O | Room Temp. | - | Satisfactory | |
| Indirect Method (from 7-formylindole) | 7-Formylindole | (Cyanocarbonation/Hydrogenation) | - | - | - | Good |
Detailed Experimental Protocols
Copper-Catalyzed Cyanation of a Halo-Indole-7-carboxylate
This method is a classical approach for introducing a cyano group by substituting a halogen atom.
Reaction:
Experimental Protocol:
A mixture of ethyl 3-bromo-1H-indole-7-carboxylate and copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) is heated at 100–140 °C for 3–24 hours. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up to isolate the desired product.[1]
Palladium-Catalyzed Direct C-H Cyanation (General Protocol)
Direct C-H functionalization avoids the pre-installation of a halogen atom, offering a more atom-economical route. While not specifically detailed for indole-7-carboxylates in the retrieved literature, a general protocol for indoles can be adapted. The electron-withdrawing nature of the carboxylate at C7 might necessitate harsher conditions or specific directing group strategies for efficient C-H activation at other positions.
Experimental Protocol:
In a sealable reaction tube, the indole substrate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05-0.1 equiv.), and an oxidant such as copper(I) oxide (Cu₂O, 0.5 equiv.) are combined in a suitable solvent like acetonitrile. The tube is sealed, and the mixture is heated at 120-140 °C for 12-24 hours. After cooling, the mixture is filtered through celite and the product is isolated after an appropriate work-up procedure.
Ruthenium-Catalyzed Direct C-H Cyanation (General Protocol)
Ruthenium catalysts offer an alternative to palladium for C-H cyanation and have been shown to be effective for both electron-rich and electron-deficient indoles.[1]
Experimental Protocol:
The indole substrate is reacted with a cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a ruthenium catalyst, for instance, [RuCl₂(p-cymene)]₂ (5 mol%), a silver salt cocatalyst like AgSbF₆ (20 mol%), and a base such as sodium acetate (NaOAc, 20 mol%) in a solvent like 1,2-dichloroethane (DCE). The reaction is typically carried out at elevated temperatures (e.g., 120 °C) for 24 hours.[1]
Electrochemical C-H Cyanation (General Protocol)
This emerging technique offers a transition-metal-free and milder alternative for C-H cyanation.
Experimental Protocol:
The indole substrate and a cyano source like trimethylsilyl cyanide (TMSCN) are subjected to electrolysis in an undivided cell. A redox catalyst, such as tris(4-bromophenyl)amine, is often employed. The reaction is typically conducted at room temperature in a mixed solvent system like acetonitrile/water.
Indirect Synthesis from 7-Formylindole
An alternative to direct cyanation is the conversion of a pre-existing functional group. The synthesis of 7-cyanoindole from 7-formylindole is a viable two-step process involving cyanocarbonation followed by hydrogenation.
Visualizing the Workflows
To better understand the procedural flow of these methods, the following diagrams have been generated.
Concluding Remarks
The selection of an optimal cyanation method for indole-7-carboxylates requires careful consideration of the specific research goals and available resources.
-
For substrates with a pre-existing halogen at the desired position , traditional copper-catalyzed cyanation offers a reliable, albeit potentially high-temperature, method.
-
For direct C-H cyanation , palladium and ruthenium-based catalysts have shown broad applicability for indoles, though their efficacy on the electron-deficient indole-7-carboxylate core may require optimization of reaction conditions, potentially including the use of directing groups to enhance reactivity and selectivity at positions other than the inherently more reactive C2 or C3.
-
Transition-metal-free electrochemical methods represent a promising green alternative, offering mild reaction conditions, but may require specialized equipment.
-
Indirect methods , such as the conversion of a 7-formyl group, provide a robust alternative when direct cyanation proves challenging.
Researchers are encouraged to consider these factors and consult the primary literature for detailed substrate scope and optimization studies when applying these methods to novel indole-7-carboxylate derivatives. The continued development of more efficient and selective C-H functionalization techniques will undoubtedly expand the toolkit for the synthesis of complex cyano-substituted indoles.
References
A Comparative Study of Catalysts for the Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods
The synthesis of Methyl 3-cyano-1H-indole-7-carboxylate, a key building block in medicinal chemistry, can be achieved through various catalytic routes. This guide provides a comparative analysis of three prominent methods: Palladium-Catalyzed Direct C-H Cyanation, Copper-Mediated Cyanation, and a metal-free Modified Madelung Synthesis. The performance of these methods is evaluated based on reaction yield, conditions, and catalyst type, supported by detailed experimental protocols and workflow visualizations to aid in catalyst selection and optimization.
Comparative Performance of Catalytic Syntheses
The following table summarizes the quantitative data for the different catalytic methods for the synthesis of this compound or closely related 3-cyanoindole derivatives.
| Method | Catalyst/Reagent | Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Palladium-Catalyzed Direct C-H Cyanation | Pd(OAc)₂ / AgOAc | Methyl 1H-indole-7-carboxylate | 100 | Not Specified | 65[1] |
| Copper-Mediated Cyanation | CuCN | Methyl 3-bromo-1H-indole-7-carboxylate | 100-140 | 3-24 | Not specified |
| Modified Madelung Synthesis | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | N-(2-formylphenyl)acetamide derivative | 100 | 24 | 80-85[1][2] |
Experimental Protocols
Palladium-Catalyzed Direct C-H Cyanation
This method facilitates the direct introduction of a cyano group at the C3 position of the indole ring, avoiding the need for pre-functionalization.[1]
Procedure: To a solution of Methyl 1H-indole-7-carboxylate in a 1:1 (v/v) mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA), palladium(II) acetate (Pd(OAc)₂) and silver(I) acetate (AgOAc) are added. The reaction mixture is heated to 100°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.
Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)
This traditional method involves the nucleophilic substitution of a halogenated indole precursor with a copper(I) cyanide salt.[1]
Procedure: A mixture of Methyl 3-bromo-1H-indole-7-carboxylate and copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) is heated to a temperature between 100-140°C. The reaction is stirred for 3 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled to room temperature and poured into a solution of aqueous ammonia or an aqueous solution of a complexing agent like ethylenediamine to dissolve the copper salts. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Modified Madelung Synthesis (Metal-Free)
This one-pot, two-step procedure provides a high-yielding, metal-free alternative for the synthesis of 3-cyanoindoles.[2]
Procedure: Step 1: Nucleophilic Substitution. In a screw-cap vial, the appropriate N-(o-tolyl)benzamide precursor is dissolved in dimethyl sulfoxide (DMSO), and potassium cyanide (KCN) (4 equivalents) is added. The mixture is stirred at room temperature for 12 hours.[2]
Step 2: Cyclization. To the reaction mixture from Step 1, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (3 equivalents) is added, and the vial is sealed and heated to 100°C for an additional 12 hours.[2]
Work-up. After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 3-cyanoindole derivative.
Experimental Workflow Diagrams
Caption: Palladium-Catalyzed Direct C-H Cyanation Workflow.
Caption: Copper-Mediated Cyanation (Rosenmund-von Braun) Workflow.
Caption: Metal-Free Modified Madelung Synthesis Workflow.
References
Validating the Structure of Methyl 3-cyano-1H-indole-7-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and pharmaceutical development. Methyl 3-cyano-1H-indole-7-carboxylate and its derivatives are a class of compounds with significant potential in medicinal chemistry, acting as crucial building blocks for more complex, biologically active molecules.[1] This guide provides a comparative analysis of the key analytical techniques and experimental data used to validate the structure of these indole derivatives.
Comparative Spectroscopic and Crystallographic Data
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
Table 1: Key Spectroscopic Data for Structural Validation
| Analytical Technique | Key Parameter | Expected Values for this compound Derivatives | Significance |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-8.5 ppmEster Methyl Protons: ~3.9 ppmNH Proton: >10 ppm (variable) | Provides information on the electronic environment of protons, confirming the presence of the indole core, ester group, and substitution pattern. |
| ¹³C NMR | Chemical Shift (δ) | Cyano Carbon (C≡N): ~115 ppmEster Carbonyl (C=O): ~170 ppmAromatic Carbons: 100-140 ppm | Confirms the presence of key functional groups (cyano and ester) and the carbon framework of the indole ring. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C≡N Stretch: ~2220-2240 cm⁻¹ (strong)C=O Stretch (Ester): ~1700 cm⁻¹ (strong)N-H Stretch: ~3300-3500 cm⁻¹ (broad) | Provides definitive evidence for the presence of the cyano and ester functional groups. |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z 201.06 (for the parent compound) | Determines the molecular weight and, with high-resolution mass spectrometry (HRMS), the elemental composition, confirming the molecular formula.[1] |
Table 2: Comparative Crystallographic Data for Indole Derivatives
While specific crystallographic data for this compound was not found in the search results, the following table presents data for related indole derivatives to provide a comparative context for what would be expected.[2][3]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-cyano-1-(phenylsulfonyl)indole | Orthorhombic | P 2₁2₁2₁ | 4.9459 | 10.5401 | 25.0813 | 90 | [3] |
| Indole-arylpiperazine Derivative 1 | Monoclinic | C2/c | - | - | - | - | [2] |
| Indole-arylpiperazine Derivative 2 | Triclinic | P-1 | - | - | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the this compound derivative (typically 5-25 mg) is prepared in a deuterated solvent such as CDCl₃ or DMSO-d₆ and transferred to an NMR tube.[4] Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, and chemical shifts are referenced to the solvent peak.[4]
Infrared (IR) Spectroscopy
The IR spectrum of the solid compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is typically mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.
Mass Spectrometry (MS)
For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary to generate ions.[4] For high-resolution mass spectrometry (HRMS), an analyzer such as a time-of-flight (TOF) or Orbitrap is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition.
Single-Crystal X-ray Diffraction
Obtaining a high-quality single crystal is the first and often most challenging step.[3] Common methods for growing crystals of organic compounds include slow evaporation, solvent diffusion, and vapor diffusion.[3] Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.[3] The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.[3] A complete dataset is collected by rotating the crystal and recording the diffraction pattern.[3] The resulting data is then used to solve and refine the crystal structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives.
Caption: Workflow for the structural validation of indole derivatives.
This comprehensive approach, integrating multiple analytical techniques, is essential for the unambiguous structural determination of this compound derivatives, providing a solid foundation for further research and development.
References
Benchmarking the synthesis of Methyl 3-cyano-1H-indole-7-carboxylate against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for Methyl 3-cyano-1H-indole-7-carboxylate, a key building block in medicinal chemistry. We offer an objective comparison of common synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is critical for the development of various therapeutic agents. This guide evaluates three primary synthetic strategies: the Halogenation-Cyanation Approach, the Modified Madelung Synthesis, and Palladium-Catalyzed Direct C3-Cyanation. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. While direct comparative data for the target molecule is limited, this guide consolidates available data for structurally related compounds to provide a valuable reference.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different synthetic approaches. It is important to note that the data for the Halogenation-Cyanation and Palladium-Catalyzed Direct C3-Cyanation methods are based on analogous indole substrates due to the limited availability of specific data for this compound.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Halogenation-Cyanation | Methyl 3-bromo-1H-indole-7-carboxylate | Copper(I) cyanide (CuCN) | 3 - 24 hours | Moderate to High (Typical) | High | Good functional group tolerance. | Requires pre-functionalized starting material; use of toxic cyanide salts. |
| Modified Madelung Synthesis | N-(2-methyl-3-nitrophenyl)acetamide derivative | Potassium cyanide (KCN), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | ~24 hours | 80 - 85 (for related 3-cyanoindoles)[1] | High | One-pot procedure; good yields.[1] | Requires specific starting material; high temperatures. |
| Palladium-Catalyzed Direct C3-Cyanation | Methyl 1H-indole-7-carboxylate | Pd catalyst, Cyanide source (e.g., CH3CN, KCN) | 12 - 36 hours | Moderate to Good (Typical) | High | Avoids pre-functionalization. | Requires expensive catalyst; can have regioselectivity issues. |
Experimental Protocols
Halogenation-Cyanation Approach
This two-step method involves the bromination of the indole C3-position followed by a nucleophilic substitution with a cyanide salt, often catalyzed by a copper salt in an Ullmann-type reaction.
Step 1: Bromination of Methyl 1H-indole-7-carboxylate
-
To a solution of Methyl 1H-indole-7-carboxylate in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield Methyl 3-bromo-1H-indole-7-carboxylate.
Step 2: Cyanation of Methyl 3-bromo-1H-indole-7-carboxylate
-
A mixture of Methyl 3-bromo-1H-indole-7-carboxylate and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)) is heated at 100-140 °C for 3-24 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove insoluble copper salts.
-
The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Modified Madelung Synthesis
This one-pot, two-step procedure is effective for the synthesis of 1,2-disubstituted-3-cyanoindoles from the corresponding N-(o-tolyl)benzamides.[2][3]
-
A screw-cap vial is charged with the starting N-(o-bromomethylphenyl)amide, potassium cyanide (4 equivalents), and dimethyl sulfoxide (DMSO).
-
The mixture is heated to 100 °C for 12 hours.
-
After cooling, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (3 equivalents) is added, and the mixture is heated again at 100 °C for another 12 hours.
-
The reaction mixture is then poured into water and extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Palladium-Catalyzed Direct C3-Cyanation
This method allows for the direct introduction of a cyano group at the C3 position of the indole ring, avoiding the need for pre-halogenation.
-
To a reaction vessel containing Methyl 1H-indole-7-carboxylate, a palladium catalyst (e.g., Pd(OAc)2), a ligand (if required), and a cyanide source (e.g., potassium cyanide, or acetonitrile as a greener alternative) are added.
-
A suitable solvent (e.g., toluene, DMF) is added, and the reaction mixture is heated under an inert atmosphere for 12-36 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.
-
The residue is then purified by column chromatography to yield the desired product.
Mandatory Visualizations
Experimental Workflow: Halogenation-Cyanation Approach
Caption: Workflow for the Halogenation-Cyanation synthesis.
Signaling Pathway: Bcl-2 Family in Apoptosis
Indole derivatives are known to interact with key proteins in apoptosis pathways. The Bcl-2 family of proteins are central regulators of programmed cell death.
Caption: The Bcl-2 family's role in regulating apoptosis.
Signaling Pathway: IDO1/TDO in Tryptophan Metabolism
The IDO1/TDO pathway is a key metabolic route involved in immune suppression in cancer, a target for many indole-based inhibitors.
Caption: The IDO1/TDO pathway's impact on immune response.
References
The Strategic Advantage of Methyl 3-cyano-1H-indole-7-carboxylate in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and desirable pharmacokinetic profiles is perpetual. Methyl 3-cyano-1H-indole-7-carboxylate, a uniquely substituted indole derivative, has emerged as a valuable building block in the synthesis of next-generation therapeutics. This guide provides a comparative analysis of its utility in drug discovery, supported by available data and detailed experimental methodologies.
The core advantage of this compound lies in its distinct structural features: a cyano group at the 3-position and a methyl ester at the 7-position of the indole ring. This specific arrangement confers enhanced chemical reactivity and diverse potential for chemical modifications, making it a versatile starting point for creating complex, biologically active molecules.[1] Its derivatives have shown promise in anticancer, antiviral, and anti-inflammatory research, attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1]
Comparative Analysis: Performance in Anticancer Research
To put this into perspective, the table below compares the activity of this derivative with standard-of-care chemotherapy agents against the triple-negative breast cancer cell line MDA-MB-231, a cell line against which derivatives of this scaffold have been reported to show activity.
| Compound | Target | Cell Line | IC50 (µM) |
| 3-Cyano-1H-indole-7-carboxylic acid derivative | IGF-1R | Biochemical | 0.4 |
| Cisplatin | DNA | MDA-MB-231 | ~12.7 |
| 5-Fluorouracil | TS | MDA-MB-231 | ~9.6 |
| Doxorubicin | Topo II | MDA-MB-231 | Varies by study |
Table 1: Comparative Anticancer Activity. This table compares the biochemical potency of a close derivative of this compound with the cellular cytotoxicity of common chemotherapy drugs against the MDA-MB-231 breast cancer cell line. A lower IC50 value indicates higher potency.
Antimicrobial Potential
The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not available, various indole derivatives have demonstrated significant antibacterial activity. The table below presents MIC values for representative indole compounds against common bacterial strains, illustrating the potential of this chemical class.
| Indole Derivative Class | S. aureus (µg/mL) | E. coli (µg/mL) |
| Indole-thiourea hybrids | <12.5 | - |
| Indole-based 1,3,4-oxadiazole derivatives | - | - |
| Spiro[indole-3,4′-pyridine] derivative (17a) | - | 12.5 |
| Reference Antibiotic | ||
| Ciprofloxacin | <1.0 | <1.0 |
Table 2: Representative Antimicrobial Activity of Indole Derivatives. This table showcases the antimicrobial potential of the broader indole class of compounds. Lower MIC values indicate greater antibacterial efficacy.[5]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., derivatives of this compound) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives can be attributed to their interaction with key cellular signaling pathways.
Inhibition of the IGF-1R Signaling Pathway
As demonstrated by its carboxylic acid derivative, this indole scaffold can act as an allosteric inhibitor of IGF-1R. Upon binding of its ligand (IGF-1), IGF-1R initiates a cascade that promotes cell proliferation and survival, primarily through the PI3K/Akt and Ras/MAPK pathways. By inhibiting IGF-1R, these indole derivatives can effectively block these pro-survival signals, leading to reduced cancer cell growth.
Induction of Apoptosis
By blocking pro-survival pathways, indole derivatives can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells. The intrinsic apoptosis pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
References
Comparative Pharmacokinetics of Indole Derivatives: A Guide for Drug Development Professionals
Data Presentation: A Comparative Overview of Indole Derivatives
The pharmacokinetic parameters of various indole derivatives, administered orally to rats, are summarized in the table below. This compilation, drawn from disparate studies, serves as an illustrative example for a comparative analysis. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound ID | Derivative Class | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| ZM241385 | Furo[2,3-d]pyrimidine | 5 | 58.29 | - | 110.0 | - | 6.09 | [1] |
| Compound 43 | 1H-Indole | - | - | - | - | 6.27 | - | [2] |
| DIM-P | 3,3'-Diindolylmethane | 20 | ~250 | 2 | ~1500 | - | - | [3] |
| DIM-P | 3,3'-Diindolylmethane | 40 | ~400 | 2 | ~3000 | - | - | [3] |
| DIM-P | 3,3'-Diindolylmethane | 60 | ~500 | 3 | ~4500 | - | - | [3] |
| I3C | Indole-3-carbinol | - | - | - | - | <1 | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following protocols are representative of those used to generate the data presented above.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration:
-
Oral (PO): Compounds are formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose. A single dose is administered by oral gavage.
-
Intravenous (IV): Compounds are dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered as a bolus injection into the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance. Oral bioavailability is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
In Vitro Metabolic Stability Assay
-
Microsome Incubation: The test compound is incubated with rat liver microsomes in the presence of NADPH at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Below are examples of a typical experimental workflow for a pharmacokinetic study and a generalized signaling pathway that could be modulated by indole derivatives.
References
- 1. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-cyano-1H-indole-7-carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat Methyl 3-cyano-1H-indole-7-carboxylate as hazardous waste. It should be disposed of through an approved waste disposal plant and must not be allowed to enter drains, waterways, or soil. [1][2]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined are based on guidelines for structurally similar chemical compounds.
Hazard Profile and Personal Protective Equipment (PPE)
Table 1: Potential Hazard Summary
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Irritation | May cause skin irritation.[3][4] |
| Eye Irritation | May cause serious eye irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
| Environmental Hazard | Potentially toxic to aquatic life. Discharge into the environment must be avoided.[2][5] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
| Body Protection | A lab coat is mandatory. |
Spill & Leak Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don PPE : Wear the complete set of PPE as specified in Table 2.
-
Contain the Spill : For solid spills, prevent further spread. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Cleanup :
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : Place all contaminated materials, including PPE, into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste. This includes the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and cleanup materials.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Identification : Clearly identify all waste streams containing the compound.
-
Segregation :
-
Solid Waste : Place contaminated solids (gloves, paper towels, etc.) into a designated, puncture-resistant, and clearly labeled solid hazardous waste container.
-
Liquid Waste : Transfer liquid waste (reaction mixtures, solutions) into a designated, chemically compatible, and leak-proof liquid hazardous waste container.
-
-
Container Management :
-
Use containers compatible with indole compounds and any associated solvents.
-
Keep waste containers securely closed at all times, except when adding waste.[4]
-
All waste collection should occur in a well-ventilated area or fume hood.
-
-
Labeling : Immediately affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "this compound".
-
A complete list of all other waste components, including solvents and their approximate percentages.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[2][6]
-
Final Disposal : Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for waste disposal and emergency response.
Caption: Waste Disposal Workflow for this compound.
Caption: Emergency Response Logic for Spills and Personal Exposure.
References
Personal protective equipment for handling Methyl 3-cyano-1H-indole-7-carboxylate
This guide provides immediate, essential safety protocols and logistical information for handling Methyl 3-cyano-1H-indole-7-carboxylate (CAS No. 443144-24-9) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks. The required equipment varies based on the specific handling task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side-shields or chemical splash goggles.[4][5] | Chemical-resistant nitrile or neoprene gloves.[6][7] | Laboratory coat.[5] | Work within a certified chemical fume hood. If not feasible, a NIOSH-approved P95 respirator is required to prevent dust inhalation.[5][6][8] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[9][10] | Chemical-resistant nitrile or neoprene gloves.[6][7] | Chemical-resistant apron over a laboratory coat.[11] | All work must be conducted in a certified chemical fume hood.[5][8] |
| General Laboratory Use | Safety glasses with side-shields.[4] | Chemical-resistant nitrile gloves.[6] | Laboratory coat.[5] | Use in a well-ventilated area.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to handling this compound from receipt to disposal.
2.1 Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[5][8]
-
Assemble PPE: Ensure all necessary PPE is available, inspected for integrity, and worn correctly before handling the chemical.[8]
-
Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for powders and solvents.
2.2 Handling the Compound
-
Work in a Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4] Use techniques like gentle scooping rather than pouring from a height.
-
Portioning: When weighing, use a tared container and carefully add the chemical. Close the primary container immediately after use.
-
Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to prevent splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[12][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling is complete.[3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound, contaminated weighing papers, and disposable PPE (gloves, etc.) in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[4]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).[7]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[12][3]
Workflow Visualization
The following diagram illustrates the complete, safe workflow for handling this compound.
References
- 1. This compound | 443144-24-9 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. This compound|443144-24-9 [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. realsafety.org [realsafety.org]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
